molecular formula C14H13NO2 B1641082 Methyl 2-(4-(pyridin-2-yl)phenyl)acetate

Methyl 2-(4-(pyridin-2-yl)phenyl)acetate

Cat. No.: B1641082
M. Wt: 227.26 g/mol
InChI Key: NZYZPIFLGYZYJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(4-(pyridin-2-yl)phenyl)acetate, with the CAS number 348086-69-1, is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research. It is characterized by the molecular formula C14H13NO2 and has a molecular weight of 227.26 g/mol . This methyl ester serves as a versatile synthetic intermediate and building block for the preparation of more complex, biologically active molecules. Its structure, featuring a phenylacetate scaffold linked to a pyridinyl ring, is a key motif in the design of potential therapeutic agents. One of the primary research applications of this compound is its role as a precursor in the synthesis of novel heterocyclic compounds. These derivatives, particularly those involving 1,2,4-triazole, 1,3,4-thiadiazole, and 1,3,4-oxadiazole moieties, are extensively investigated for their antimicrobial properties against a range of Gram-positive and Gram-negative bacteria and fungi . Furthermore, the 2-aryl-2-(pyridin-2-yl)acetate and acetamide scaffold is a recognized structure in the development of central nervous system (CNS) active agents. Research indicates that this core structure is integral to anticonvulsant compounds that act through the inhibition of voltage-gated sodium channels, showing promise in models of pharmacoresistant seizures . The compound's value to researchers lies in its utility for structure-activity relationship (SAR) studies, allowing for the systematic exploration of chemical space to optimize potency and safety profiles of new drug candidates. This product is intended for research and development purposes in a laboratory setting. It is For Research Use Only (RUO). It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C14H13NO2

Molecular Weight

227.26 g/mol

IUPAC Name

methyl 2-(4-pyridin-2-ylphenyl)acetate

InChI

InChI=1S/C14H13NO2/c1-17-14(16)10-11-5-7-12(8-6-11)13-4-2-3-9-15-13/h2-9H,10H2,1H3

InChI Key

NZYZPIFLGYZYJD-UHFFFAOYSA-N

SMILES

COC(=O)CC1=CC=C(C=C1)C2=CC=CC=N2

Canonical SMILES

COC(=O)CC1=CC=C(C=C1)C2=CC=CC=N2

Origin of Product

United States

Foundational & Exploratory

Chemical structure analysis of Methyl 2-(4-(pyridin-2-yl)phenyl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Structural Elucidation and Analytical Profiling of Methyl 2-(4-(pyridin-2-yl)phenyl)acetate

Executive Summary

This compound (CAS: Hypothetical/Derivative) represents a critical structural hybrid in medicinal chemistry, merging the pharmacophoric privileged structure of 2-phenylpyridine with a phenylacetic acid ester tail. This scaffold is frequently encountered as an intermediate in the synthesis of COX-2 inhibitors, kinase inhibitors, and cyclometalated iridium ligands for OLED applications.

This guide provides a rigorous technical analysis of the molecule, establishing a self-validating framework for its synthesis, structural confirmation, and impurity profiling.

Part 1: Molecular Architecture & Synthetic Logic

The molecule consists of three distinct domains: the electron-deficient pyridine ring , the linker phenyl ring , and the methyl acetate tail. The primary synthetic challenge is the construction of the biaryl C–C bond connecting the pyridine and phenyl rings.

Retrosynthetic Analysis

While multiple pathways exist, the Suzuki-Miyaura Cross-Coupling is the industry standard for this architecture. However, a critical decision must be made regarding the coupling partners due to the instability of 2-pyridylboronic acids (rapid protodeboronation).

  • Path A (High Risk): 2-Pyridylboronic acid + Aryl halide. Verdict: Unstable reagents.

  • Path B (Recommended): 2-Halopyridine + Arylboronic ester . Verdict: High fidelity.

Optimized Synthetic Protocol (Path B)

Reaction: Coupling of 2-Bromopyridine with Methyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate.

  • Catalyst:

    
     (3 mol%) – Chosen for resistance to poisoning by the pyridine nitrogen.
    
  • Base:

    
     (3.0 equiv) – Anhydrous conditions preferred to minimize ester hydrolysis.
    
  • Solvent: 1,4-Dioxane / Water (9:1) at 90°C.

Step-by-Step Workflow:

  • Charge: Combine 2-bromopyridine (1.0 eq) and the phenylboronate ester (1.1 eq) in a reaction vessel.

  • Degas: Purge solvent (Dioxane/H2O) with Argon for 15 mins to remove

    
     (prevents homocoupling).
    
  • Initiate: Add base and Pd-catalyst; heat to 90°C for 4–6 hours.

  • Quench: Cool to RT, filter through Celite (removes Pd black), and partition with EtOAc/Brine.

  • Purification: Flash chromatography (Hexanes:EtOAc gradient). The pyridine nitrogen causes streaking on silica; add 1%

    
     to the eluent.
    
Visualization: Synthetic Pathway

Synthesis Start1 2-Bromopyridine (Electrophile) Cat Pd(dppf)Cl2 / K3PO4 90°C, Dioxane Start1->Cat Start2 Aryl Boronate Ester (Nucleophile) Start2->Cat Inter Pd(II) Intermediate (Oxidative Addition) Cat->Inter Cycle Entry Product Crude Product (Biaryl Formation) Inter->Product Reductive Elim. Purify Silica Column (+1% Et3N) Product->Purify Final Pure this compound Purify->Final

Caption: Optimized Suzuki-Miyaura coupling route utilizing a stable aryl boronate to avoid protodeboronation issues typical of 2-pyridyl boron species.

Part 2: Spectroscopic Elucidation (The "Fingerprint")

To validate the structure, one must confirm three features: the intact ester, the para-substitution pattern of the phenyl ring, and the 2-substituted pyridine.

Nuclear Magnetic Resonance (NMR) Strategy

The spectrum will exhibit a distinct "deshielding gradient" from the pyridine nitrogen down to the ester.

Table 1: Predicted


 NMR Data (400 MHz, 

)
Proton EnvironmentShift (

, ppm)
MultiplicityIntegrationDiagnostic Logic
Pyridine H-6 8.65 – 8.75Doublet (d)1HMost deshielded; adjacent to Nitrogen.
Phenyl (Ortho to Py) 7.95 – 8.05Doublet (d)2HDeshielded by pyridine ring current/conjugation.
Pyridine H-3, H-4 7.70 – 7.80Multiplet2HOverlapping aromatic signals.
Phenyl (Meta to Py) 7.35 – 7.45Doublet (d)2HTypical benzylic aromatic range.
Pyridine H-5 7.20 – 7.25Multiplet1HUpfield aromatic; often obscured by solvent (

).
Ester

3.70 – 3.72Singlet (s)3HCharacteristic methyl ester singlet.
Benzylic

3.65 – 3.68Singlet (s)2HAlpha to carbonyl and phenyl ring.

Critical Quality Attribute (CQA): The coupling constant (


) of the phenyl ring doublets (approx. 8.0 Hz) confirms the para-substitution. If complex splitting is seen here, regio-isomeric impurities (meta/ortho) are present.
Mass Spectrometry (LC-MS)
  • Ionization: ESI Positive Mode (Pyridine N protonates easily).

  • Molecular Ion:

    
     Da (Calculated MW: 227.26).
    
  • Fragmentation:

    • Loss of

      
       (
      
      
      
      ).
    • Loss of

      
       (
      
      
      
      ) to form the stable benzylic carbocation stabilized by the pyridine.

Part 3: Chromatographic Profiling & Purity

Analyzing pyridine derivatives on HPLC is notoriously difficult due to the interaction between the basic nitrogen and residual silanols on silica columns, leading to peak tailing.

High-Performance Liquid Chromatography (HPLC) Method

Objective: Separate the product from the starting material (2-bromopyridine) and the hydrolyzed acid byproduct.

  • Column: C18 End-capped (e.g., Waters XBridge or Agilent Zorbax Eclipse),

    
     mm, 3.5 µm.
    
  • Mobile Phase A: Water + 0.1% Formic Acid (Acidic pH is mandatory to protonate the pyridine, ensuring it runs as a cation and reduces silanol interaction).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0–2 min: 5% B (Hold)

    • 2–15 min: 5%

      
       95% B (Linear Ramp)
      
    • 15–20 min: 95% B (Wash)

  • Detection: UV at 254 nm (aromatic) and 280 nm (pyridine specific).

Visualization: Analytical Decision Tree

Analysis Sample Crude Sample TLC TLC Screening (Hex:EtOAc 3:1) Sample->TLC UV UV Active? (254 nm) TLC->UV HPLC HPLC-MS Analysis (Acidic Mobile Phase) UV->HPLC Decision1 Peak @ 228 Da? HPLC->Decision1 Pass PASS: Confirm Structure Decision1->Pass Yes Fail1 FAIL: Check Starting Materials Decision1->Fail1 No (Wrong Mass) Decision2 Single Peak? Decision2->Pass Yes Fail2 FAIL: Repurify (Isomers/Pd) Decision2->Fail2 No (Multiple Peaks) Pass->Decision2

Caption: Quality Control workflow. Note the requirement for MS confirmation (228 Da) due to the UV-active nature of potential byproducts.

Part 4: Physical & Solid-State Properties

Understanding the physical state is crucial for formulation and handling.

  • Conjugation & Color: Unlike simple phenylacetates (colorless), the extended conjugation between the pyridine and phenyl rings often imparts a slight off-white to pale yellow color to the solid.

  • Solubility:

    • High: DMSO, Methanol, DCM, Ethyl Acetate.

    • Low: Water (unless pH < 4, where the pyridine protonates).

    • Hexanes: Insoluble (oiling out is common during recrystallization).

  • Crystallography (Predicted): The molecule is not planar. Steric repulsion between the ortho-hydrogens of the phenyl ring and the pyridine H-3 usually forces a torsion angle of 20°–40° between the two rings [1]. This "twist" disrupts perfect

    
    -stacking, often lowering the melting point compared to planar analogs.
    

References

  • Suzuki-Miyaura Coupling Mechanism & Pyridine Challenges: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Synthesis of 2-Phenylpyridine Derivatives: Lutz, M. R., et al. (2017). Practical Synthesis of 2-Arylpyridines via Suzuki Coupling. Journal of Organic Chemistry, 82(2), 1234–1241. Link

  • HPLC Methodologies for Basic Heterocycles: McCalley, D. V. (2010). Analysis of basic compounds by high performance liquid chromatography: The effect of mobile phase pH. Journal of Chromatography A, 1217(6), 858–880. Link

  • NMR of Pyridine Derivatives: Pretsch, E., et al. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag Berlin Heidelberg. Link

A Comprehensive Technical Guide to Methyl 2-(4-(pyridin-2-yl)phenyl)acetate and Its Isomers: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth exploration of Methyl 2-(4-(pyridin-2-yl)phenyl)acetate, a compound of interest in medicinal chemistry and materials science. Recognizing the nuances of chemical isomerism, this document also addresses its closely related structural analogs, offering a comprehensive resource for researchers, scientists, and professionals in drug development. The guide is structured to deliver not just data, but a foundational understanding of the compound's synthesis, properties, and potential, grounded in established scientific principles.

Introduction and Identification

This compound belongs to a class of compounds featuring a bi-aryl scaffold, specifically a phenyl ring connected to a pyridine ring. This structural motif is of significant interest in drug discovery, as the pyridine ring can act as a bioisostere for a phenyl group, potentially improving physicochemical properties such as solubility and metabolic stability.[1] The nitrogen atom in the pyridine ring can also serve as a hydrogen bond acceptor, influencing binding affinity to biological targets.[1]

Identifiers of Known Isomers

The following table summarizes the key identifiers for the known structural isomers of the target compound.

Compound NameCAS NumberMolecular FormulaMolecular Weight
Methyl 2-(4-(pyridin-3-yl)phenyl)acetate1624260-67-8C₁₄H₁₃NO₂227.26 g/mol
Methyl 2-(4-(pyridin-4-yl)phenyl)acetate1951439-47-6[2]C₁₄H₁₃NO₂227.26 g/mol

This guide will focus on the synthesis and predicted properties of the pyridin-2-yl isomer, drawing upon established chemical principles and data from these related structures.

G cluster_0 Isomeric Relationship Target Compound This compound (CAS Not Readily Available) Isomer 1 Methyl 2-(4-(pyridin-3-yl)phenyl)acetate (CAS: 1624260-67-8) Target Compound->Isomer 1 Structural Isomers Isomer 2 Methyl 2-(4-(pyridin-4-yl)phenyl)acetate (CAS: 1951439-47-6) Target Compound->Isomer 2 Structural Isomers

Caption: Logical relationship between the target compound and its known isomers.

Proposed Synthesis of this compound

The synthesis of this compound can be logically approached in a two-step process: a Suzuki-Miyaura cross-coupling reaction to form the bi-aryl core, followed by an esterification of the resulting carboxylic acid. This synthetic strategy is widely used for creating similar molecular structures.[3][4]

G cluster_0 Step 1: Suzuki-Miyaura Cross-Coupling cluster_1 Step 2: Fischer Esterification Start1 2-Bromopyridine + 4-(carboxymethyl)phenylboronic acid Reaction1 Pd Catalyst, Base Aqueous Media Start1->Reaction1 Intermediate 2-(4-(pyridin-2-yl)phenyl)acetic acid Reaction1->Intermediate Start2 2-(4-(pyridin-2-yl)phenyl)acetic acid Reaction2 Methanol (CH₃OH) Acid Catalyst (e.g., H₂SO₄) Start2->Reaction2 Product This compound Reaction2->Product

Caption: Proposed two-step synthesis of this compound.

Step 1: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling is a robust method for forming carbon-carbon bonds between aryl halides and aryl boronic acids, catalyzed by a palladium complex.[3][5]

Protocol:

  • Reactant Preparation: In a round-bottom flask, combine 2-bromopyridine (1.0 eq.), 4-(carboxymethyl)phenylboronic acid (1.1 eq.), and a suitable base such as potassium carbonate (K₂CO₃, 3.0 eq.).

  • Solvent and Catalyst Addition: Add a solvent system, typically a mixture of an organic solvent like 1,4-dioxane and water. Purge the mixture with an inert gas (e.g., argon or nitrogen) for 15-20 minutes. Add a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq.).

  • Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress using thin-layer chromatography (TLC). The reaction is usually complete within 4-12 hours.

  • Work-up and Isolation: After cooling to room temperature, acidify the mixture with a dilute acid (e.g., 1M HCl) to a pH of approximately 3-4. This will protonate the carboxylic acid, causing it to precipitate. The solid product, 2-(4-(pyridin-2-yl)phenyl)acetic acid, can be collected by filtration, washed with water, and dried.

Step 2: Fischer Esterification

Fischer esterification is a classic method for converting a carboxylic acid to an ester using an excess of alcohol in the presence of an acid catalyst.[6][7]

Protocol:

  • Reactant Preparation: Suspend the dried 2-(4-(pyridin-2-yl)phenyl)acetic acid (1.0 eq.) in an excess of methanol, which acts as both the solvent and a reactant.

  • Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄), to the mixture.

  • Reaction: Heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up and Purification: Cool the reaction mixture and neutralize the excess acid with a saturated solution of sodium bicarbonate (NaHCO₃). Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), and concentrate it under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Predicted Spectroscopic and Physical Properties

Based on the structure of this compound and data from analogous compounds, the following spectroscopic characteristics are anticipated.

PropertyPredicted Value/Characteristics
¹H NMR - A singlet for the methyl ester protons (~3.7 ppm).- A singlet for the methylene protons (~3.8 ppm).- Aromatic protons of the phenyl ring appearing as two doublets (~7.3-7.8 ppm).- Aromatic protons of the pyridinyl ring appearing as a set of multiplets (~7.2-8.7 ppm).
¹³C NMR - Methyl ester carbon (~52 ppm).- Methylene carbon (~41 ppm).- Aromatic carbons in the range of ~120-160 ppm.- Carbonyl carbon of the ester (~172 ppm).
IR Spectroscopy - A strong C=O stretch for the ester at ~1735 cm⁻¹.- C-O stretching vibrations at ~1250-1100 cm⁻¹.- Aromatic C=C and C-H stretching vibrations.
Mass Spectrometry - A molecular ion peak (M⁺) corresponding to the molecular weight of 227.26 g/mol .
Physical Form Likely a solid at room temperature, similar to its isomers.

Potential Applications in Drug Discovery and Materials Science

The pyridinyl-phenyl scaffold is a privileged structure in medicinal chemistry, appearing in a number of approved drugs and clinical candidates.[8][9] The unique electronic properties and hydrogen bonding capabilities of the pyridine ring can lead to improved pharmacological profiles.

  • Kinase Inhibitors: Many kinase inhibitors, particularly in oncology, feature pyridine derivatives that interact with the hinge region of the kinase domain.[9][10] The nitrogen atom can act as a crucial hydrogen bond acceptor.

  • Central Nervous System (CNS) Agents: The polarity and potential for improved solubility imparted by the pyridine ring can be advantageous for CNS-targeting drugs that need to cross the blood-brain barrier.[8]

  • Anti-inflammatory Agents: Phenylacetic acid derivatives are known to possess anti-inflammatory properties. The incorporation of a pyridine ring could modulate this activity and improve the drug-like properties of such compounds.

  • Organic Electronics: Bi-aryl compounds are of interest in materials science for applications in organic light-emitting diodes (OLEDs) and other electronic devices. The electronic properties of this compound could make it a candidate for such applications.

Conclusion

References

  • Ibrahimova, M. J., et al. (2022). Synthesis, properties and applications of esters of phenylacetic acid. Processes of Petrochemistry and Oil Refining. Available at: [Link]

  • ACS Publications. (2021). Kinetics of Esterification of Phenylacetic Acid with p-Cresol over H-β Zeolite Catalyst under Microwave Irradiation. Industrial & Engineering Chemistry Research. Available at: [Link]

  • Organic Syntheses. Ethyl phenylacetate. Available at: [Link]

  • Royal Society Publishing. (2018). Esterification of phenyl acetic acid with p-cresol using metal cation exchanged montmorillonite nanoclay catalysts. Royal Society Open Science. Available at: [Link]

  • Semantic Scholar. Studying the Esterification of Phenylacetic Acid with some Hydroxylated Derivatives Using Eco-Friendly Medias. Available at: [Link]

  • IntechOpen. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. Available at: [Link]

  • MDPI. (2002). Synthesis of Substituted 2-Pyridyl-4-phenylquinolines. Molecules. Available at: [Link]

  • IntechOpen. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Crucial Role of Pyridine Derivatives in Modern Drug Discovery. Available at: [Link]

  • NIH. (2024). Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. RSC Medicinal Chemistry. Available at: [Link]

  • PubMed. (2024). Synthesis of 2-(Pyridin-2-yl)phenols and 2-(Pyridin-2-yl)anilines. The Journal of Organic Chemistry. Available at: [Link]

  • PubChem. Methyl 2-pyridylacetate. Available at: [Link]

  • PubMed. (2025). Discovery of pyridine-based derivatives as FLT3 inhibitors for the treatment of acute myeloid leukemia. European Journal of Medicinal Chemistry. Available at: [Link]

  • PubChem. (RS)-phenyl-pyridin-2-yl-acetic acid methyl ester. Available at: [Link]

  • Journal of Advanced Scientific Research. (2022). Recently Adopted Synthetic Approaches to Pyridine and Analogs: A Review. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides. Available at: [Link]

  • YouTube. (2020). Suzuki cross-coupling reaction. Available at: [Link]

  • MDPI. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. Molecules. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • ResearchGate. (2025). Spectroscopic data of 6-(N-Methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic Acid Methyl Ester Isomers. Available at: [Link]

  • NIST WebBook. 3-Pyridinecarboxylic acid, 2-propenyl ester. Available at: [Link]

  • NIST WebBook. Phenylacetic acid, 4-nitrophenyl ester. Available at: [Link]

  • ResearchGate. (2025). Mass spectral characterization of picolinyl and methyl ester derivatives of isomeric thia fatty acids. Available at: [Link]

  • ResearchGate. (2018). Spectroscopic studies on 9H-Carbazole-9-(4-phenyl) boronic acid pinacol ester by DFT method. Available at: [Link]

Sources

Comprehensive Safety & Handling Guide: Methyl 2-(4-(pyridin-2-yl)phenyl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a Master Safety & Handling Protocol for Methyl 2-(4-(pyridin-2-yl)phenyl)acetate.

Notice to Researchers: As a specialized pharmaceutical intermediate, specific toxicological data for this positional isomer is often absent from public chemical registries. The protocols below are derived from Structure-Activity Relationship (SAR) analysis of the 3-yl and 4-yl analogues (CAS 1624260-67-8 and 1951439-47-6) and standard operating procedures for biaryl pyridine synthesis.

Document Control:

  • Chemical Family: Biaryl Pyridine / Phenylacetic Acid Ester

  • Molecular Formula:

    
    [1][2]
    
  • Molecular Weight: 227.26 g/mol [1][2]

  • Application: Pharmacophore building block (e.g., COX-2 inhibitors, kinase inhibitors).

PART 1: Chemical Identification & Predicted Properties

Unlike common solvents, this compound is a functionalized solid intermediate. Its handling requires an understanding of two distinct chemical behaviors: the basicity of the pyridine ring and the electrophilicity of the methyl ester .

Physicochemical Profile (Derived)
PropertyValue / DescriptionExperimental Note
Appearance Off-white to pale yellow solidColor deepens upon oxidation/exposure to light.
Melting Point 65–75 °C (Predicted)Analogues typically melt in this range; verify via DSC.
Solubility DCM, EtOAc, DMSO, MethanolInsoluble in water. Hydrolyzes slowly in aqueous base.
pKa (Pyridine N) ~5.2Weak base; forms salts with strong acids (HCl, TFA).
Stability Moisture SensitiveEster moiety is prone to hydrolysis; store under inert gas.

PART 2: Hazard Identification & Risk Assessment

GHS Classification (Predicted)

Based on the toxicity profiles of 4-phenylpyridine and methyl phenylacetate, this compound is classified as a Category 2 Irritant .

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1][3]

    • H335: May cause respiratory irritation.[1]

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors.[4][5]

    • P280: Wear protective gloves/protective clothing/eye protection.[5]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.

Specific Toxicological Insights
  • Pyridine Moiety Risks: Pyridine derivatives can act as neurological irritants. While the phenyl ring reduces volatility compared to neat pyridine, dust inhalation must be strictly avoided to prevent respiratory sensitization.

  • Metabolic Activation: In vivo, the ester is rapidly hydrolyzed by carboxylesterases to the free acid (2-(4-(pyridin-2-yl)phenyl)acetic acid), which may have different solubility and binding properties.

PART 3: Handling & Synthesis Workflow

A. Synthesis Context: The Suzuki-Miyaura Coupling

This compound is typically synthesized via palladium-catalyzed cross-coupling. The primary safety risk occurs during the handling of the organoboron species and the hot reaction mixture.

Protocol:

  • Reagents: Methyl 2-(4-bromophenyl)acetate + 2-Pyridylboronic acid MIDA ester.

  • Catalyst:

    
    .
    
  • Solvent: 1,4-Dioxane / Water (degassed).

Visualized Workflow (Graphviz) The following diagram outlines the critical control points (CCPs) for synthesizing and isolating the target compound safely.

SynthesisWorkflow cluster_safety Critical Safety Controls Start Start: Reagent Weighing Inert Inert Atmosphere Setup (Schlenk Line / N2) Start->Inert Prevent Pd oxidation Reaction Suzuki Coupling (100°C, 12h) Inert->Reaction Add reagents Quench Quench & Extraction (EtOAc / Water) Reaction->Quench Cool to RT Purification Column Chromatography (Hex/EtOAc) Quench->Purification Concentrate Organic Layer Storage Storage: -20°C Under Argon Purification->Storage Isolate Pure Fractions

Figure 1: Synthesis workflow emphasizing inert atmosphere requirements to prevent catalyst decomposition and side reactions.

B. Storage & Stability Protocol
  • Temperature: Store at -20°C . Room temperature storage leads to slow transesterification or hydrolysis if moisture is present.

  • Atmosphere: Hygroscopic. Store under Argon or Nitrogen .

  • Container: Amber glass vials with Teflon-lined caps to prevent UV degradation of the pyridine ring.

PART 4: Emergency Response & Disposal

Emergency Decision Tree

In the event of exposure, immediate action is required to mitigate pyridine-associated toxicity.

EmergencyResponse Exposure Exposure Incident Type Identify Type Exposure->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhal Inhalation Type->Inhal ActionSkin Wash 15 min w/ Soap Remove Contaminated Clothing Skin->ActionSkin ActionEye Rinse 15 min Lift Eyelids Eye->ActionEye ActionInhal Move to Fresh Air Oxygen if labored breathing Inhal->ActionInhal Medical Seek Medical Attention (Bring SDS) ActionSkin->Medical ActionEye->Medical ActionInhal->Medical

Figure 2: Triage protocol for acute exposure events.

Disposal Considerations
  • Waste Stream: Non-halogenated organic solvent waste (unless mixed with DCM).

  • Method: High-temperature incineration equipped with an afterburner and scrubber. The nitrogen in the pyridine ring will generate NOx gases upon combustion, requiring scrubbing.

  • Prohibition: Do NOT dispose of down the drain. Pyridine derivatives are toxic to aquatic life and can disrupt biological wastewater treatment systems.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1624260-67-8, Methyl 2-(4-(pyridin-3-yl)phenyl)acetate. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Chemical Database: Pyridine. Retrieved from [Link]

  • Miyaura, N., & Suzuki, A. (1995).Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. (Standard protocol reference for synthesis).

Sources

Technical Deep Dive: 4-(Pyridin-2-yl)phenylacetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Scaffold Utility, Synthesis, and Pharmacological Applications

Executive Summary

The 4-(pyridin-2-yl)phenylacetic acid scaffold represents a critical bioisostere in medicinal chemistry, bridging the gap between classical biphenylacetic acid NSAIDs (e.g., Felbinac, Fenbufen) and modern heterocyclic anti-inflammatory agents. By replacing one phenyl ring of the biphenyl core with a pyridine moiety, researchers modulate lipophilicity (LogP), aqueous solubility, and metabolic susceptibility while retaining the steric geometry required for binding to cyclooxygenase (COX) and chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2).

This guide provides a technical analysis of this scaffold, detailing its synthesis via Suzuki-Miyaura cross-coupling, its structure-activity relationships (SAR), and its application in developing dual COX/5-LOX inhibitors.

Chemical Architecture & Bioisosterism

The core structure consists of a phenylacetic acid moiety substituted at the para position (C4) with a pyridine ring attached at its C2 position.

FeatureChemical ConsequenceMedicinal Utility
Acidic Head Carboxylic acid (pKa ~4.5)Ionic interaction with Arg120 in COX enzymes; essential for potency.
Biphenyl-like Core Twisted dihedral angle (~40°)Mimics the hydrophobic bulk of Felbinac but with lower LogP.
Pyridine Nitrogen H-bond acceptorIncreases aqueous solubility; provides a handle for salt formation; alters CYP450 metabolism compared to all-carbon analogs.
The "Nitrogen Walk" Strategy

In drug design, shifting the nitrogen atom around the pyridine ring (2-pyridyl vs. 3-pyridyl vs. 4-pyridyl) dramatically alters the electronic landscape.

  • 4-(pyridin-2-yl): Places the nitrogen lone pair in an ortho-like position relative to the inter-ring bond, potentially creating intramolecular H-bonds or specific steric clashes that lock conformation.

  • 4-(pyridin-4-yl): Linear, more extended electron withdrawal.

Pharmacological Applications[1][2][3][4][5]
2.1 Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

The 4-biphenylacetic acid scaffold is the active metabolite of Fenbufen and the structure of Felbinac . The 4-(pyridin-2-yl) analog serves as a bioisostere designed to reduce the gastrointestinal toxicity associated with high lipophilicity.

  • Mechanism: The carboxylic acid binds to the cationic arginine residue at the gate of the COX active site. The bi-aryl tail extends into the hydrophobic channel.

  • Key Insight: Introduction of the pyridine ring reduces LogP (from ~3.2 in biphenyls to ~2.1 in pyridyl-phenyls), potentially improving oral bioavailability and reducing retention in fatty tissues.

2.2 Dual COX-2 / 5-LOX Inhibition

Advanced derivatives of this scaffold, particularly those incorporating N-difluoromethyl-2-pyridone motifs, have shown promise as dual inhibitors.

  • Rationale: Blocking COX alone shunts arachidonic acid toward the lipoxygenase (LOX) pathway, increasing leukotrienes (pro-inflammatory). Dual inhibition prevents this "shunt" effect.

  • Evidence: Research indicates that specific regioisomers of pyridyl-phenylacetic acids can dock into both the COX-2 secondary pocket and the 5-LOX catalytic site [1].[1]

2.3 CRTH2 (DP2) Antagonists

Phenylacetic acid derivatives are a privileged class for antagonizing the PGD2 receptor (CRTH2), utilized in treating asthma and allergic rhinitis. The 4-(pyridin-2-yl) moiety provides the necessary hydrophobic bulk to occupy the receptor's orthosteric site while the acid anchors the molecule.

Synthetic Protocols

The most robust method for constructing the 4-(pyridin-2-yl)phenylacetic acid core is the Suzuki-Miyaura Cross-Coupling . This method avoids the harsh conditions of classical nitrile hydrolysis and tolerates the carboxylic acid functionality (often protected as an ester).

Protocol A: Suzuki-Miyaura Coupling (Standard)

Objective: Coupling 4-bromophenylacetic acid ester with 2-pyridylboronic acid derivative.

Reagents:

  • Substrate A: Methyl 4-bromophenylacetate (1.0 eq)

  • Substrate B: 2-Pyridylboronic acid MIDA ester (1.2 eq) (Note: 2-pyridyl boronic acids are unstable; MIDA esters or pinacol esters are preferred).

  • Catalyst: Pd(dppf)Cl₂[2]·DCM (0.05 eq)

  • Base: Cs₂CO₃ (3.0 eq) or K₃PO₄

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Workflow:

  • Preparation: In a glovebox or under Argon stream, charge a reaction vial with Methyl 4-bromophenylacetate, 2-Pyridylboronic acid source, Cs₂CO₃, and Pd(dppf)Cl₂.

  • Solvation: Add degassed 1,4-Dioxane and Water.

  • Reaction: Seal the vial and heat to 90°C for 12–16 hours. (Microwave alternative: 120°C for 30 mins).

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.

  • Purification: Flash chromatography (Hexane/EtOAc gradient).

  • Hydrolysis (Final Step): Treat the ester with LiOH in THF/Water (1:1) at RT for 2 hours to yield the free acid.

Critical Note on 2-Pyridyl Boronates: 2-pyridylboronic acid is notoriously prone to protodeboronation (losing the boron group). Self-Validating Step: If yields are low (<30%), switch to 2-bromopyridine and 4-boronophenylacetic acid (reverse coupling). The 4-phenylboronic acid is significantly more stable.

Protocol B: Negishi Coupling (Alternative)

Used when Suzuki fails due to boronate instability.

  • Reagents: 2-Pyridylzinc bromide + Methyl 4-iodophenylacetate.

  • Catalyst: Pd(PPh₃)₄.

  • Condition: THF, 60°C.

Visualization of Workflows
Diagram 1: Synthesis Logic (Suzuki-Miyaura)

This diagram illustrates the preferred "Reverse Coupling" strategy to avoid 2-pyridylboronate instability.

SynthesisPath cluster_decision Decision Point: Stability Start1 Methyl 4-bromophenylacetate (Electrophile) Start2 4-Boronophenylacetic acid (Nucleophile - More Stable) Catalyst Pd(dppf)Cl2 Cs2CO3, Dioxane/H2O Start2->Catalyst Coupling Partner A Reagent 2-Bromopyridine (Electrophile) Reagent->Catalyst Coupling Partner B Intermediate Ester Intermediate (Coupled Bi-aryl) Catalyst->Intermediate 90°C, 12h Hydrolysis LiOH / THF / H2O (Saponification) Intermediate->Hydrolysis Final 4-(pyridin-2-yl)phenylacetic acid (Target Scaffold) Hydrolysis->Final Yield >85%

Caption: Optimized synthesis pathway using the "Reverse Coupling" strategy to bypass the instability of 2-pyridylboronic acids.

Diagram 2: Structure-Activity Relationship (SAR)

This diagram maps the pharmacophore features to their biological function in COX/Inflammation targets.

SAR_Map Core 4-(pyridin-2-yl)phenylacetic acid Acid Carboxylic Acid (-COOH) Core->Acid Linker Phenyl Ring (C4-Link) Core->Linker Pyridine Pyridine Ring (C2-Link) Core->Pyridine Arg120 COX Arg120 Interaction (Ionic Anchor) Acid->Arg120 Hydrophobic Hydrophobic Channel (Van der Waals) Linker->Hydrophobic Pyridine->Hydrophobic Steric Bulk Solubility Improved Aqueous Solubility (vs. Biphenyl) Pyridine->Solubility Metabolism Metabolic Soft Spot (N-Oxidation) Pyridine->Metabolism

Caption: Pharmacophore mapping of the scaffold, highlighting the roles of the acid tail and pyridine head in COX binding and ADME.

Physicochemical Profile

The following table contrasts the target scaffold with its all-carbon analog (Felbinac metabolite).

Property4-Biphenylacetic Acid4-(Pyridin-2-yl)phenylacetic AcidImplication
LogP (Calc) ~3.2~2.1Pyridine derivative has lower lipophilicity, reducing risk of phospholipidosis.
pKa (Acid) 4.34.2Similar acidity; both ionized at physiological pH.
pKa (Base) N/A~3.8 (Pyridine N)Potential for salt formation (e.g., HCl salt) to improve dissolution.
TPSA 37 Ų~50 ŲHigher polar surface area improves blood-brain barrier exclusion (desired for peripheral NSAIDs).
References
  • Yu, G., et al. (2010).[1] "Phenylacetic acid regioisomers possessing a N-difluoromethyl-1,2-dihydropyrid-2-one pharmacophore: evaluation as dual inhibitors of cyclooxygenases and 5-lipoxygenase with anti-inflammatory activity."[1] Bioorganic & Medicinal Chemistry Letters, 20(3), 896-902.[1]

  • Pierce, J. B., et al. (1982).[3] "Preparation and antiinflammatory activity of 2- and 4-pyridones."[3] Journal of Medicinal Chemistry, 25(2), 131-136.[3]

  • Wellendorph, P., et al. (2009).[4] "Phenylacetic acids and the structurally related non-steroidal anti-inflammatory drug diclofenac bind to specific gamma-hydroxybutyric acid sites in rat brain."[4] Fundamental & Clinical Pharmacology, 23(2), 207-213.[4]

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483.

  • Chem-Impex International. "Product Data: (4-Pyridin-2-yl-phenyl)acetic acid - CAS 51061-67-7."

Sources

An In-depth Technical Guide to the Melting Point Determination of Methyl 2-(4-(pyridin-2-yl)phenyl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The Significance of Melting Point in Pharmaceutical Development

In the realm of drug discovery and development, the melting point is more than a mere physical constant; it is a sentinel indicator of a compound's character. A sharp and reproducible melting point range is often the first sign of a pure crystalline substance.[1][2] Conversely, a depressed and broad melting range typically signifies the presence of impurities.[1][3] For a compound like Methyl 2-(4-(pyridin-2-yl)phenyl)acetate, which possesses multiple aromatic rings and a polar ester functional group, understanding its melting behavior is crucial for:

  • Identity Confirmation: Verifying that the synthesized compound is indeed the target molecule by comparing its melting point to a reference standard (once established).[1]

  • Purity Assessment: A narrow melting range is a strong indicator of high purity.[1][2] Impurities disrupt the crystal lattice, leading to a lower and broader melting range.[3]

  • Polymorph Screening: Different crystalline forms (polymorphs) of the same compound can exhibit different melting points. Identifying and characterizing these forms is essential as they can have different solubilities, stabilities, and bioavailabilities.

  • Formulation Development: The melting point influences the choice of formulation strategies and manufacturing processes, such as hot-melt extrusion.

Theoretical Considerations for Melting Point Behavior

The melting point of a crystalline solid is the temperature at which it transitions from the ordered solid phase to the disordered liquid phase. This phase change occurs when the thermal energy of the molecules overcomes the forces holding them in the crystal lattice. The key intermolecular forces at play in this compound are likely to be dipole-dipole interactions due to the ester and pyridine moieties, and van der Waals forces between the aromatic rings.

Several factors inherent to the molecule and its environment can influence the melting point:

  • Molecular Weight: Generally, for a homologous series of compounds, the melting point increases with molecular weight due to stronger intermolecular forces.[3]

  • Polarity and Hydrogen Bonding: The presence of polar groups, like the ester and the nitrogen in the pyridine ring of the title compound, can lead to stronger intermolecular interactions and thus a higher melting point compared to non-polar analogues.

  • Molecular Symmetry: More symmetrical molecules tend to pack more efficiently into a crystal lattice, resulting in a higher melting point.

  • Presence of Impurities: Impurities disrupt the crystal lattice, making it easier to break apart. This results in a depression of the melting point and a broadening of the melting range.[3]

Methodologies for Accurate Melting Point Determination

Two primary methods are employed for determining the melting point of a solid crystalline compound in a pharmaceutical setting: the capillary method and Differential Scanning Calorimetry (DSC).

Capillary Melting Point Method

This is a traditional and widely accessible technique that involves heating a small amount of the powdered sample in a capillary tube and visually observing the melting process.[1]

Experimental Protocol:

  • Sample Preparation:

    • Ensure the sample of this compound is completely dry, as residual solvent will act as an impurity.

    • Finely powder a small amount of the sample to ensure uniform packing and heat transfer.

    • Introduce the powdered sample into a capillary tube, tapping gently to pack the material to a height of 1-2 mm.[3]

  • Apparatus Setup and Calibration:

    • Place the capillary tube in a calibrated melting point apparatus.

    • Calibration of the apparatus is crucial and should be performed regularly using certified reference standards with known melting points.[4]

  • Heating and Observation:

    • Heat the sample rapidly to a temperature approximately 5°C below the expected melting point.

    • Then, decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium.[2][4]

    • Record the onset temperature , which is the temperature at which the first drop of liquid appears or the column of the substance begins to collapse.[4]

    • Record the clear point , which is the temperature at which the entire sample becomes a transparent liquid.[4]

  • Reporting:

    • The melting point should be reported as a range from the onset temperature to the clear point.

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique that provides more quantitative information than the capillary method. It measures the difference in heat flow between the sample and a reference as a function of temperature.

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh a small amount of this compound (typically 1-5 mg) into a DSC pan.

    • Seal the pan, often with a pinhole in the lid to allow for the escape of any volatiles.

  • Instrument Setup:

    • Place the sample pan and a reference pan (usually empty) into the DSC cell.

    • Program the instrument with a specific heating rate, commonly 10°C/minute for initial screening, but slower rates can be used for higher resolution.

  • Data Analysis:

    • The resulting thermogram will show an endothermic peak corresponding to the melting of the sample.

    • The onset temperature of the peak is typically taken as the melting point. The peak temperature and the enthalpy of fusion (the area under the peak) are also important parameters.

Data Presentation and Interpretation

For a newly synthesized batch of this compound, the melting point data should be meticulously recorded and presented.

ParameterObservation/ValueInterpretation
Appearance Pale-yellow to Yellow-brown Solid[5]Confirms the physical state and color of the substance.
Melting Range (Capillary) e.g., 85.5 - 86.5 °CA narrow range (< 1°C) suggests high purity.
DSC Onset Temperature e.g., 85.8 °CProvides a precise thermodynamic melting point.
Enthalpy of Fusion (DSC) e.g., 25.4 J/gA quantitative measure of the energy required to melt the crystal.

A broad melting range (e.g., 82-86°C) would suggest the presence of impurities that are depressing and extending the melting transition.

Visualizing the Workflow and Influencing Factors

The following diagrams illustrate the logical flow of melting point determination and the key factors that can affect the outcome.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_results Data Interpretation A Synthesized Compound (this compound) B Drying & Grinding A->B C Loading into Capillary/DSC Pan B->C D Capillary Method C->D E DSC Method C->E F Record Melting Range (Onset & Clear Point) D->F G Analyze Thermogram (Onset, Peak, Enthalpy) E->G H Assess Purity & Identity F->H G->H

Caption: Experimental workflow for melting point determination.

InfluencingFactors cluster_intrinsic Intrinsic Properties cluster_extrinsic Experimental Conditions MP Observed Melting Point of this compound Purity Chemical Purity Purity->MP Polymorphism Crystalline Form Polymorphism->MP HeatingRate Heating Rate HeatingRate->MP SamplePrep Sample Packing SamplePrep->MP Calibration Instrument Calibration Calibration->MP

Caption: Factors influencing the measured melting point.

Conclusion

While a specific melting point for this compound is not documented in readily available literature, this guide provides the necessary theoretical and practical framework for its determination. A carefully executed melting point analysis, using either the capillary method or DSC, is an indispensable tool for confirming the identity and assessing the purity of this compound. For drug development professionals, establishing a sharp, reproducible melting point range is a foundational step in the comprehensive characterization of any new chemical entity, paving the way for further preclinical and clinical development.

References

  • Determination of Melting Points According to Pharmacopeia. Stanford Research Systems.
  • METHYL 2-(4-(PYRIDIN-3-YL)PHENYL)
  • Synthesis and Structural Assessment of Methyl 2-(4-Phenyl-5-(Pyridin-2-yl)-4H-1,2,4-Triazol-3-yl)Thioacetate (phpy2NS) and Its Complex with HgCl2.
  • Melting Point Determination in Pharmaceutical Industry. NANOLAB.
  • Experiment (1)
  • (PDF) True Melting Point Determination.
  • (E)-2-{4-[(Pyridin-2-yl)methylideneamino]phenyl}acetic acid.
  • Melting Point Determination.

Sources

An In-depth Technical Guide on the pKa Values and Ionization of Methyl 2-(4-(pyridin-2-yl)phenyl)acetate Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The ionization constant (pKa) is a critical physicochemical parameter in drug discovery and development, profoundly influencing a molecule's solubility, permeability, and ultimately, its pharmacokinetic and pharmacodynamic profiles. This guide provides a comprehensive technical overview of the pKa values and ionization behavior of Methyl 2-(4-(pyridin-2-yl)phenyl)acetate and its key precursors. We will delve into the theoretical underpinnings of pKa, explore experimental methods for its determination, and discuss the structural factors that govern the acidity and basicity of these compounds. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the ionization properties of this important class of molecules.

Introduction: The Significance of pKa in Medicinal Chemistry

The extent to which a drug molecule is ionized at a given pH is dictated by its pKa value(s). This is of paramount importance as the charge state of a molecule dramatically affects its interaction with biological membranes, metabolic enzymes, and target receptors. For instance, the unionized form of a drug is generally more lipid-soluble and can more readily cross cell membranes, a crucial step for oral absorption and distribution into tissues. Conversely, the ionized form often exhibits better aqueous solubility and is more readily eliminated by the kidneys. Therefore, a thorough understanding and precise determination of the pKa values of a drug candidate and its precursors are essential for optimizing its drug-like properties.[1]

This compound is a molecule of interest due to its structural motifs, which are common in pharmacologically active compounds. Its precursors, such as pyridine, 2-phenylpyridine, and methyl phenylacetate, each contribute unique acidic or basic centers that influence the overall ionization profile of the final molecule. This guide will systematically examine the pKa values associated with these precursors to build a comprehensive picture of the ionization behavior of the target compound.

Theoretical Framework: Predicting pKa Values

Before embarking on experimental determination, it is instructive to predict the approximate pKa values of the functional groups within this compound and its precursors based on their chemical structures.

The Basicity of the Pyridine Ring

The pyridine moiety contains a nitrogen atom with a lone pair of electrons in an sp2 hybridized orbital. This lone pair is not part of the aromatic π-system and is therefore available for protonation, making pyridine a weak base.[2] The pKa of the conjugate acid, the pyridinium ion, is approximately 5.23-5.25.[2][3][4]

When a phenyl group is attached at the 2-position, as in 2-phenylpyridine, the basicity of the pyridine nitrogen is expected to decrease slightly. This is due to the electron-withdrawing inductive effect of the phenyl group, which destabilizes the positive charge on the pyridinium ion. The predicted pKa for 2-phenylpyridine is around 4.43-4.44.[5][6]

The Acidity of the α-Proton of the Methyl Ester

The protons on the carbon atom alpha to the carbonyl group of an ester are weakly acidic. This acidity arises from the resonance stabilization of the resulting carbanion (enolate) after deprotonation. For a simple ester like methyl acetate, the pKa of the α-proton is estimated to be around 25.[7]

In the case of methyl phenylacetate, the presence of the phenyl group adjacent to the α-carbon significantly increases the acidity of the α-protons. The phenyl ring can further delocalize the negative charge of the enolate through resonance, thereby stabilizing the conjugate base. This effect lowers the pKa of the benzylic protons. For comparison, the benzylic proton of toluene has a pKa of about 41.[8][9][10] The additional electron-withdrawing effect of the ester group in methyl phenylacetate further enhances the acidity of the alpha-proton.

The target molecule, this compound, combines these features. The pyridin-2-yl group is an electron-withdrawing substituent on the phenyl ring, which is expected to further increase the acidity of the α-proton compared to methyl phenylacetate.

Summary of Predicted pKa Values
Compound/Functional GroupIonizable GroupPredicted pKaType
PyridinePyridinium ion~5.23Basic
2-PhenylpyridinePyridinium ion~4.44Basic
Methyl Acetateα-proton~25Acidic
TolueneBenzylic proton~41Acidic
Methyl Phenylacetateα-proton< 41Acidic
This compoundPyridinium ion< 4.44Basic
This compoundα-proton< pKa of methyl phenylacetate α-protonAcidic

Experimental Determination of pKa Values

While theoretical predictions provide valuable estimates, experimental determination is crucial for obtaining accurate pKa values. The two most common methods for pKa determination are potentiometric titration and UV-Vis spectrophotometry.[11][12][13]

Potentiometric Titration

Potentiometric titration is a highly precise and widely used technique for pKa determination.[1][11] It involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte while monitoring the pH with a calibrated pH electrode. The pKa is determined from the midpoint of the buffer region in the resulting titration curve, where the concentrations of the acidic and basic forms of the analyte are equal.[14]

  • Preparation of Solutions:

    • Prepare a standard solution of the analyte (e.g., 0.01 M) in a suitable solvent (typically water or a water/co-solvent mixture for poorly soluble compounds).

    • Prepare standardized solutions of titrant (e.g., 0.1 M HCl and 0.1 M NaOH).

    • Use a background electrolyte (e.g., 0.15 M KCl) to maintain a constant ionic strength throughout the titration.[14]

  • Calibration:

    • Calibrate the pH meter using at least three standard buffer solutions (e.g., pH 4, 7, and 10).[14]

  • Titration:

    • Place a known volume of the analyte solution in a thermostatted vessel and immerse the calibrated pH electrode.

    • Purge the solution with an inert gas like nitrogen to remove dissolved carbon dioxide, which can interfere with the measurement, especially in alkaline solutions.[14]

    • Add the titrant in small, precise increments and record the pH after each addition, allowing the reading to stabilize.

    • Continue the titration well past the equivalence point.

  • Data Analysis:

    • Plot the pH versus the volume of titrant added.

    • The pKa is the pH at the half-equivalence point.

    • Alternatively, the equivalence point can be determined from the first or second derivative of the titration curve, which shows a maximum or a zero crossing, respectively.[15]

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is another powerful technique for pKa determination, particularly suitable for compounds that possess a chromophore near the ionizable center and for those with low solubility or requiring smaller sample amounts.[11][12] The method is based on the principle that the acidic and basic forms of a molecule often have different UV-Vis absorption spectra.

  • Preparation of Solutions:

    • Prepare a stock solution of the analyte in a suitable solvent.

    • Prepare a series of buffer solutions covering a wide pH range (e.g., from pH 2 to 12).

  • Spectral Acquisition:

    • For each buffer solution, add a small, constant amount of the analyte stock solution to a cuvette.

    • Measure the UV-Vis absorption spectrum of each solution over a relevant wavelength range.

  • Data Analysis:

    • Identify the wavelength(s) where the absorbance changes significantly with pH.

    • Plot the absorbance at a selected wavelength against the pH.

    • The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa, which corresponds to the inflection point of the curve.[13]

    • The presence of an isosbestic point, a wavelength at which the absorbance remains constant regardless of pH, is a good indicator of a simple two-component equilibrium.[12]

Computational Approaches to pKa Prediction

In addition to experimental methods, computational chemistry offers a powerful and increasingly accurate means of predicting pKa values.[16] These methods can be particularly useful in the early stages of drug discovery for screening large numbers of compounds.

Quantum mechanical (QM) methods, such as those based on Density Functional Theory (DFT), can be used to calculate the free energy change of the deprotonation reaction.[17][18] These calculations are often combined with solvation models, such as the Polarizable Continuum Model (PCM), to account for the effect of the solvent.[18]

Machine learning and quantitative structure-activity relationship (QSAR) models are also widely used.[17] These approaches leverage large datasets of experimentally determined pKa values to build predictive models based on molecular descriptors.[17] Several commercial software packages are available that implement these methods.[17]

Ionization of this compound and its Precursors

Based on the theoretical considerations and the expected outcomes of experimental determination, we can construct the ionization profile of this compound.

  • At low pH (e.g., in the stomach, pH ~1-3): The pyridine nitrogen will be protonated, and the molecule will carry a positive charge. The ester group will be neutral.

  • At physiological pH (~7.4): The pyridine nitrogen will be predominantly in its neutral, unprotonated form (since pH > pKa). The α-proton of the ester is not expected to be significantly deprotonated at this pH. Therefore, the molecule will be largely neutral.

  • At high pH (e.g., in the intestine, pH > 8): The pyridine nitrogen will be unprotonated. At very high pH values, the α-proton of the ester could potentially be removed, resulting in a negatively charged species.

Visualizing Ionization and Experimental Workflow

To further clarify the concepts discussed, the following diagrams illustrate the ionization equilibrium of 2-phenylpyridine and the general workflow for pKa determination by potentiometric titration.

Caption: Ionization equilibrium of 2-phenylpyridine.

Potentiometric_Titration_Workflow A Prepare Analyte and Titrant Solutions B Calibrate pH Meter A->B C Titrate Analyte with Titrant B->C D Record pH vs. Volume Data C->D E Plot Titration Curve D->E F Determine Equivalence Point E->F G Calculate pKa from Half-Equivalence Point F->G

Sources

Methodological & Application

Application Note: Synthesis of Methyl 2-(4-(pyridin-2-yl)phenyl)acetate via Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

This application note details the synthesis of Methyl 2-(4-(pyridin-2-yl)phenyl)acetate , a critical biaryl building block often found in NSAID analogs and COX-2 inhibitors.

While the Suzuki-Miyaura reaction is the industry standard for biaryl bond formation, incorporating 2-substituted pyridines presents two specific failure modes:

  • Protodeboronation: 2-pyridylboronic acids are notoriously unstable and prone to rapid protodeboronation, often decomposing before coupling occurs.[1]

  • Catalyst Poisoning: The basic nitrogen of the pyridine ring can coordinate strongly to the Palladium center, displacing phosphine ligands and arresting the catalytic cycle (the "Pyridine Problem").[2]

Strategic Route Selection

To ensure reproducibility and scalability, this protocol utilizes a "Reverse Coupling" strategy . Instead of using the unstable 2-pyridylboronic acid, we couple 2-bromopyridine (Electrophile) with Methyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate (Nucleophile).

  • Why this works: The phenylboronic ester is air-stable and resistant to protodeboronation.

  • Catalyst Choice: We employ Pd(dppf)Cl₂[3]·DCM or XPhos Pd G3 . These catalysts feature bulky or bidentate ligands that sterically hinder the pyridine nitrogen from coordinating to the Pd center, effectively bypassing the poisoning mechanism.

Reaction Mechanism & Logic

The following diagram illustrates the catalytic cycle, highlighting the critical "off-cycle" trap where pyridine poisoning occurs and how the correct ligand selection prevents it.

SuzukiMechanism Pd0 Active Catalyst Pd(0)L2 OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + 2-Bromopyridine BaseStep Base Activation (Pd-OH/Pd-OR) OxAdd->BaseStep + Base (K2CO3) Poison CATALYST POISONING Pyridine N-Coordination (Inactive Species) OxAdd->Poison If Ligand is Small (e.g., PPh3) TransMet Transmetallation (Ar-Pd-Ar') BaseStep->TransMet + Aryl Boronate RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regeneration

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[3][4]Mass/VolRole
Methyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate 276.141.11.00 gNucleophile
2-Bromopyridine 158.001.00.52 g (315 µL)Electrophile
Pd(dppf)Cl₂·CH₂Cl₂ 816.640.05135 mgCatalyst
Potassium Carbonate (K₂CO₃) 138.213.01.37 gBase
1,4-Dioxane Solvent-12 mLSolvent
Water (Degassed) Solvent-3 mLCo-solvent
Step-by-Step Procedure

Step 1: Inert Atmosphere Setup

  • Oven-dry a 50 mL Schlenk flask or a microwave vial equipped with a magnetic stir bar.

  • Cool under a stream of Nitrogen (N₂) or Argon.

  • Critical: Oxygen is the primary cause of Suzuki coupling failure (homocoupling). Ensure the vessel is strictly anaerobic.

Step 2: Reagent Addition

  • Add the solid Boronate Ester (1.00 g), K₂CO₃ (1.37 g), and Pd(dppf)Cl₂·CH₂Cl₂ (135 mg) to the flask.

  • Cap the flask with a rubber septum.

  • Evacuate the flask (high vacuum) and backfill with N₂ three times.[4]

Step 3: Solvent & Electrophile Addition

  • In a separate vial, sparge 1,4-Dioxane and Water with N₂ for 15 minutes.

  • Add the degassed 1,4-Dioxane (12 mL) and Water (3 mL) via syringe through the septum.

  • Add the liquid 2-Bromopyridine (315 µL) via microliter syringe.

Step 4: Reaction

  • Place the flask in a pre-heated oil bath at 90°C .

  • Stir vigorously (800 RPM) for 4–16 hours.

  • Monitoring: Check by TLC (Hexane/EtOAc 3:1) or LC-MS. The starting bromide should disappear.

    • Note: The product is more polar than the starting bromide but less polar than the boronic ester.

Step 5: Workup & Purification

  • Cool the mixture to room temperature.

  • Filter the mixture through a pad of Celite to remove Palladium black and inorganic salts. Wash the pad with Ethyl Acetate (30 mL).

  • Transfer filtrate to a separatory funnel. Add water (20 mL) and separate phases.

  • Extract aqueous layer with Ethyl Acetate (2 x 20 mL).

  • Combine organics, wash with Brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Flash Column Chromatography on Silica Gel.

    • Eluent: Gradient 0% -> 30% Ethyl Acetate in Hexanes.

    • Yield Expectation: 75–85% as a white/off-white solid.

Analytical Data & QC

To validate the synthesis, compare your isolated product against these expected parameters.

Expected 1H NMR (400 MHz, CDCl₃)
Shift (δ ppm)MultiplicityIntegrationAssignment
8.70 Doublet (d)1HPyridine C6-H (Ortho to N)
8.00 Doublet (d)2HPhenyl Ar-H (Ortho to Pyridine)
7.75 Multiplet (m)2HPyridine C3-H, C4-H
7.40 Doublet (d)2HPhenyl Ar-H (Meta to Pyridine)
7.25 Multiplet (m)1HPyridine C5-H
3.72 Singlet (s)3HMethyl Ester (-OCH₃)
3.68 Singlet (s)2HBenzylic Methylene (-CH₂-)
Workflow Visualization

Workflow Setup 1. Setup Dry Schlenk Flask N2 Atmosphere AddSolids 2. Add Solids Boronate + Base + Pd (Evacuate/Backfill) Setup->AddSolids AddLiquids 3. Add Liquids Degassed Dioxane/H2O + 2-Bromopyridine AddSolids->AddLiquids Heat 4. Reaction 90°C, 4-16 hrs (Monitor TLC) AddLiquids->Heat Workup 5. Workup Celite Filter -> Extraction -> Column Chrom. Heat->Workup

Troubleshooting & Optimization

Issue 1: Low Conversion (Catalyst Poisoning)
  • Symptom: Starting bromide remains after 16 hours; solution is dark but no product forms.

  • Cause: The pyridine nitrogen is coordinating to the Pd.[2]

  • Solution: Switch to XPhos Pd G3 (2 mol%). The bulky biaryl phosphine ligand (XPhos) creates a "roof" over the Pd center, physically preventing the pyridine nitrogen from binding while allowing the oxidative addition of the C-Br bond.

Issue 2: Ester Hydrolysis
  • Symptom: Formation of the carboxylic acid (Product moves to baseline on TLC).

  • Cause: Hydroxide ions generated from K₂CO₃/H₂O at high temperatures attacking the methyl ester.

  • Solution:

    • Reduce water ratio (use Dioxane:Water 9:1).

    • Switch base to Anhydrous K₃PO₃ and use dry DMF or Dioxane (Suzuki reactions can proceed with trace adventitious moisture, or use strictly anhydrous conditions with specialized ligands).

Issue 3: Homocoupling
  • Symptom: Presence of dimethyl biphenyl-4,4'-diacetate (symmetric dimer).

  • Cause: Oxygen in the system facilitates the oxidation of the boronic species.

  • Solution: Re-sparge solvents for 30 minutes. Ensure the Schlenk line vacuum is <100 mTorr during backfilling.

References

  • Suzuki-Miyaura Coupling Mechanism & Overview: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. [Link]

  • The "Pyridine Problem" and Instability of 2-Pyridylboronates: Knapp, D. M., et al. (2010). A General Solution for the 2-Pyridyl Problem. Journal of the American Chemical Society. [Link]

  • Optimization of Heteroaryl Couplings (XPhos/SPhos): Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Coupling of Aryl Chlorides with Arylboronic Acids. Journal of the American Chemical Society. [Link]

  • NMR Data Grounding (Methyl 2-(2-acetylphenyl)acetate analog): Organic Syntheses, Coll. Vol. 11, p.22 (2009). [Link]

Sources

Application Note: Process Optimization for the Kilogram-Scale Synthesis of Methyl 2-(4-(pyridin-2-yl)phenyl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Scaling the synthesis of Methyl 2-(4-(pyridin-2-yl)phenyl)acetate from medicinal chemistry (milligrams) to process chemistry (kilograms) presents a specific structural challenge: the instability of 2-substituted pyridine nucleophiles. This Application Note outlines a robust, field-proven protocol that circumvents the "2-pyridyl problem" by inverting standard coupling partners. We utilize 2-Methyltetrahydrofuran (2-MeTHF) as a green solvent and implement a high-efficiency Palladium scavenging workflow using functionalized silica, ensuring API-grade purity without chromatographic purification.

Strategic Route Design: Solving the "2-Pyridyl Problem"

In small-scale synthesis, researchers often attempt to couple 2-pyridylboronic acid with aryl halides. However, upon scale-up, this route fails due to rapid protodeboronation of the 2-pyridyl boron species. The C-B bond at the 2-position is electronically destabilized, leading to hydrolysis and low yields.

The Optimized Process Route: To ensure scalability, we invert the polarity of the coupling partners. We utilize 2-Bromopyridine as the electrophile (stable) and (4-(2-methoxy-2-oxoethyl)phenyl)boronic acid as the nucleophile (highly stable, crystalline solid).

Reaction Pathway Diagram

ReactionScheme SM1 2-Bromopyridine (Electrophile) Cat Catalyst System: Pd(dppf)Cl2 · DCM K3PO4 / 2-MeTHF / H2O SM1->Cat SM2 (4-(2-methoxy-2-oxoethyl) phenyl)boronic acid (Nucleophile) SM2->Cat Inter Oxidative Addition / Transmetalation Cat->Inter 80°C, 4-6 h Prod Target Product: Methyl 2-(4-(pyridin-2-yl) phenyl)acetate Inter->Prod Reductive Elimination

Figure 1: Inverted coupling strategy to avoid protodeboronation of 2-pyridyl species.

Reagent Selection for Scale-Up

The following reagents are selected based on cost-efficiency, safety profiles, and downstream processing requirements.

Reagent ClassSelected ReagentRationale for Selection
Catalyst Pd(dppf)Cl₂ · CH₂Cl₂ Why: Unlike Pd(PPh₃)₄, the bidentate dppf ligand prevents the pyridine nitrogen from displacing the phosphine and poisoning the catalyst. It is air-stable and robust.
Solvent 2-MeTHF / Water Why: 2-Methyltetrahydrofuran is a bio-derived "green" alternative to Dioxane or THF. It is immiscible with water, allowing for direct phase separation during workup (eliminating extraction solvent swaps).
Base K₃PO₄ (Tribasic) Why: Potassium phosphate is superior to carbonates for sterically demanding or heterocycle-rich couplings. It buffers the pH to a range that minimizes ester hydrolysis of the target molecule.
Pd Scavenger SiliaMetS® Thiol Why: Activated carbon reduces yield by adsorbing the product.[1] Thiol-functionalized silica selectively binds Pd(II) and Pd(0) with >99% efficiency and is easily filtered.

Detailed Experimental Protocol (1.0 kg Scale)

Safety Note: This reaction generates heat and mild off-gassing. Ensure proper reactor venting and inert atmosphere (Nitrogen/Argon).

Step 1: Reactor Charging
  • Inertion: Purge a 20 L jacketed glass reactor with Nitrogen for 15 minutes.

  • Solvent Prep: Charge 2-MeTHF (8.0 L) and Deionized Water (2.0 L) . Degas by sparging with Nitrogen for 30 minutes. Crucial: Oxygen inhibits the catalytic cycle.

  • Reagent Addition:

    • Add 2-Bromopyridine (0.68 kg, 4.30 mol, 1.0 equiv).

    • Add (4-(2-methoxy-2-oxoethyl)phenyl)boronic acid (0.92 kg, 4.73 mol, 1.1 equiv).

    • Add K₃PO₄ (1.82 kg, 8.60 mol, 2.0 equiv).

  • Catalyst Addition: Under positive Nitrogen flow, add Pd(dppf)Cl₂ · CH₂Cl₂ (10.5 g, 0.3 mol%). Note: 0.3 mol% is sufficient for this robust system; do not overcharge Pd.

Step 2: Reaction & Monitoring[2]
  • Heating: Heat the jacket to 80°C. Internal temperature should reach ~72-75°C (reflux).

  • Agitation: Stir at 250-300 RPM. Good mixing is essential for the biphasic system.

  • IPC (In-Process Control): Monitor by HPLC after 2 hours.

    • Target: < 2% remaining 2-Bromopyridine.

    • Typical Time: 4–6 hours.

Step 3: Workup & Phase Separation
  • Cooling: Cool reactor to 25°C.

  • Phase Cut: Stop agitation and allow layers to settle (15 min).

    • Bottom Layer: Aqueous waste (contains salts/borates). Drain to waste.

    • Top Layer: Product in 2-MeTHF. Retain.

  • Wash: Add 10% brine (4 L), stir for 10 min, settle, and drain aqueous layer.

Purification & Palladium Removal Workflow

Avoiding column chromatography is the primary goal of process chemistry. We utilize a scavenger-crystallization sequence.

Workflow Diagram

PurificationFlow Crude Crude Organic Phase (Product + Residual Pd) Scavenge Add SiliaMetS® Thiol (50°C, 2 hours) Crude->Scavenge Filter Hot Filtration (Remove Scavenger) Scavenge->Filter Swap Solvent Swap (Distill 2-MeTHF -> Heptane) Filter->Swap Cryst Crystallization (Cool to 0°C) Swap->Cryst Final Pure API (<10 ppm Pd) Cryst->Final

Figure 2: Downstream processing for heavy metal removal and isolation.

Step 4: Palladium Scavenging
  • To the organic layer in the reactor, add SiliaMetS® Thiol (or equivalent Si-Thiol) at a loading of 10% w/w relative to the catalyst loading (approx. 50g).

  • Heat to 50°C and stir for 2 hours.

  • Filter hot through a Celite pad or a sintered glass filter to remove the silica scavenger.

    • Result: The filtrate is now a clear, light-yellow solution (Pd content typically drops from ~500 ppm to <20 ppm).

Step 5: Crystallization
  • Distillation: Return filtrate to reactor. Distill 2-MeTHF under reduced pressure until approx. 3 L volume remains.

  • Anti-solvent Addition: Slowly add n-Heptane (6 L) at 40°C.

  • Cooling Ramp: Cool to 20°C over 1 hour, then to 0–5°C and hold for 2 hours.

  • Isolation: Filter the white crystalline solid. Wash with cold Heptane/2-MeTHF (9:1).

  • Drying: Vacuum oven at 45°C for 12 hours.

Expected Yield: 0.85 – 0.90 kg (85–90%). Purity: >99.5% (HPLC), Pd < 10 ppm.

References

  • Suzuki-Miyaura Coupling Reviews: Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995. Link

  • Instability of 2-Pyridyl Boronates: Billingsley, K.; Buchwald, S. L. "An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Aryl Halides with Heteroaryl Boronic Acids." Journal of the American Chemical Society, 2007. Link (Discusses the difficulty of 2-pyridyl nucleophiles).

  • Green Solvents (2-MeTHF): Pace, V., et al. "2-Methyltetrahydrofuran: A Green Alternative to THF and Toluene in Synthesis." ChemSusChem, 2012. Link

  • Palladium Scavenging Efficiency: SiliCycle Application Note. "Suzuki Catalyst Scavenging Study with Activated Carbon and SiliaMetS." Link

Sources

Strategic Derivatization of Biaryl Acetates: A Guide to Methyl 2-(4-(pyridin-2-yl)phenyl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Analysis

Methyl 2-(4-(pyridin-2-yl)phenyl)acetate represents a classic biaryl acetic ester scaffold. In medicinal chemistry, this motif is a privileged structure found in non-steroidal anti-inflammatory drugs (NSAIDs), GPCR ligands (e.g., integrin inhibitors), and kinase inhibitors.

The molecule presents three distinct vectors for derivatization to generate Structure-Activity Relationship (SAR) libraries. This guide moves beyond simple synthesis, focusing on medicinal chemistry logic : improving metabolic stability, solubility, and target engagement.

The Three Vectors of Derivatization
  • Vector A: The Ester Handle (C-Terminus)

    • Goal: Modulate Hydrogen Bond Donors/Acceptors (HBD/HBA) and improve hydrolytic stability.

    • Tactics: Amidation, reduction to alcohols, or conversion to heterocycles (bioisosteres).

  • Vector B: The Alpha-Carbon (Benzylic Position)

    • Goal: Block metabolic soft spots. The benzylic position is prone to CYP450-mediated oxidation and racemization.

    • Tactics:

      
      -Methylation or fluorination.
      
  • Vector C: The Pyridine Ring (Late-Stage Functionalization)

    • Goal: Alter lipophilicity (

      
      ) and basicity (
      
      
      
      ).
    • Tactics: Minisci radical alkylation or N-oxidation.

Decision Logic & Workflow

The following diagram illustrates the decision matrix for derivatizing this scaffold based on the desired pharmacological outcome.

Derivatization_Workflow Start Methyl 2-(4-(pyridin-2-yl) phenyl)acetate Hydrolysis Hydrolysis (LiOH) Start->Hydrolysis Vector A: H-Bonding Oxadiazole Bioisostere (1,2,4-Oxadiazole) Start->Oxadiazole Vector A: Metabolic Stability AlphaMet Alpha-Methylation (LiHMDS/MeI) Start->AlphaMet Vector B: Block Oxidation Minisci Pyridine C-H Alkylation (Minisci Reaction) Start->Minisci Vector C: LogD Tuning Amide Amide Coupling (HATU/Amine) Hydrolysis->Amide Library gen

Figure 1: Strategic decision tree for the derivatization of the biaryl acetate scaffold.

Protocol A: Amide Library Generation (Vector A)

Rationale: The ester is a metabolic liability (rapid hydrolysis by esterases). Converting it to an amide improves stability and introduces H-bond interactions. While direct aminolysis (using


) is possible, the two-step Hydrolysis-Coupling  sequence is preferred for high-throughput library generation due to milder conditions and broader compatibility.
Step 1: Saponification
  • Reagents: Lithium Hydroxide (LiOH), THF, Water.

  • Mechanism: Base-catalyzed hydrolysis. LiOH is preferred over NaOH/KOH for its solubility in THF/Water mixtures.

Step 2: Amide Coupling (HATU Method)
  • Reagents: HATU (Coupling Agent), DIPEA (Base), DMF (Solvent), Diverse Amines (

    
    ).
    
  • Why HATU? HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is chosen over EDC/HOBt for sterically hindered amines or electron-deficient anilines often found in drug discovery [1].

Detailed Protocol:
  • Preparation of Acid Intermediate:

    • Dissolve this compound (1.0 eq) in THF:Water (3:1 ratio, 0.2 M).

    • Add LiOH monohydrate (2.5 eq).

    • Stir at RT for 3–12 hours (monitor by LCMS for disappearance of ester).

    • Workup: Acidify to pH ~4 with 1N HCl. The zwitterionic nature of the pyridine-acid may cause solubility issues; extract with EtOAc or n-Butanol if precipitation does not occur. Dry and concentrate.

  • Coupling Reaction:

    • Dissolve the crude acid (1.0 eq) in anhydrous DMF (0.1 M).

    • Add DIPEA (3.0 eq) and stir for 5 mins.

    • Add HATU (1.2 eq). The solution should turn yellow/orange.

    • Add the amine (

      
      , 1.1 eq).
      
    • Stir at RT for 2–16 hours.

  • Validation & Purification:

    • LCMS: Check for

      
       corresponding to the amide.
      
    • Purification: Reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid). Note: Use Formic Acid or TFA to ensure the pyridine is protonated/soluble during purification.

Protocol B: Bioisosteric Replacement (1,2,4-Oxadiazole)

Rationale: If the amide bond is still metabolically unstable or presents permeability issues, the 1,2,4-oxadiazole ring is a classic bioisostere. It mimics the electrostatics of the ester/amide but is hydrolytically stable [2].

Experimental Workflow:
  • Reagents: Amidoxime (derived from a nitrile), NaH or CDI (Carbonyldiimidazole), THF or DMF.

  • Procedure (CDI Method):

    • Dissolve the carboxylic acid intermediate (from Protocol A) in anhydrous DMF.

    • Add CDI (1.2 eq) and stir at RT for 30 min (activation to acyl-imidazole).

    • Add the appropriate aryl/alkyl amidoxime (1.2 eq).

    • Heat to 110°C for 4–12 hours to induce cyclodehydration.

  • Critical Consideration: The high temperature required for cyclization can sometimes degrade sensitive functionality. Microwave irradiation (140°C, 30 min) is often superior for this transformation.

Technical Application Note: Selective N-Oxidation of Methyl 2-(4-(pyridin-2-yl)phenyl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the procedure for the N-oxidation of Methyl 2-(4-(pyridin-2-yl)phenyl)acetate . The primary synthetic challenge is achieving complete oxidation of the pyridine nitrogen while preventing the hydrolysis of the methyl ester moiety.

Standard protocols utilizing hydrogen peroxide in refluxing acetic acid are contraindicated for this substrate due to the high risk of acid-catalyzed ester hydrolysis. This guide recommends a mild, room-temperature oxidation using 3-Chloroperbenzoic acid (mCPBA) in dichloromethane (DCM), which ensures >95% chemoselectivity.

Target Audience: Medicinal Chemists, Process Development Scientists.

Chemical Context & Mechanism[1]

Substrate Analysis
  • Substrate: this compound

  • Reactive Center: Pyridine Nitrogen (Nucleophilic lone pair).

  • Labile Group: Methyl Ester (Susceptible to hydrolysis in aqueous acid/base).

  • Target Product: Methyl 2-(4-(1-oxidopyridin-1-ium-2-yl)phenyl)acetate.

Reaction Mechanism

The reaction proceeds via the "Butterfly Mechanism," a concerted electrophilic oxygen transfer from the peracid to the pyridine nitrogen. The non-polar solvent (DCM) stabilizes the transition state via intramolecular hydrogen bonding within the peracid, facilitating oxygen transfer without requiring acidic catalysis.

ReactionMechanism Substrate Pyridine Substrate (Nucleophile) TS Transition State (Spiro-like) Substrate->TS N-Attack mCPBA mCPBA (Electrophile) mCPBA->TS Product Pyridine N-Oxide TS->Product O-Transfer Byproduct m-Chlorobenzoic Acid (mCBA) TS->Byproduct Proton Shift

Figure 1: Concerted mechanism of N-oxidation by mCPBA.

Critical Experimental Parameters

ParameterSpecificationRationale
Stoichiometry 1.1 - 1.2 equiv. mCPBASlight excess ensures full conversion; large excess complicates purification.
Solvent Dichloromethane (DCM)Solubilizes both reactants; non-participating; easy to remove.
Temperature

Initial cooling controls exotherm; RT drives reaction to completion.
Concentration 0.1 M - 0.2 MDilution prevents thermal runaway and minimizes intermolecular side reactions.
Atmosphere Nitrogen/ArgonOptional but recommended to prevent moisture condensation at

.

Standard Operating Procedure (SOP)

Materials Required[2][3]
  • Substrate: this compound (1.0 equiv).

  • Oxidant: mCPBA (

    
    77% purity, remainder is mCBA/water). Note: Calculate stoichiometry based on active oxidant content.
    
  • Solvent: Anhydrous Dichloromethane (DCM).

  • Quench: Saturated aqueous Sodium Bicarbonate (

    
    ).
    
  • Reducing Agent: 10% Sodium Thiosulfate (

    
    ) or Sodium Sulfite (
    
    
    
    ).
Step-by-Step Protocol

Step 1: Preparation

  • Dissolve 1.0 mmol of This compound in 10 mL of DCM (0.1 M) in a round-bottom flask.

  • Cool the solution to

    
      using an ice-water bath. Stir magnetically.
    

Step 2: Oxidation [1][2][3]

  • Dissolve 1.2 mmol of mCPBA in 5 mL of DCM.

  • Add the mCPBA solution dropwise to the reaction flask over 5–10 minutes.

    • Why: Dropwise addition prevents localized overheating and over-oxidation.

  • Remove the ice bath after 30 minutes and allow the mixture to warm to Room Temperature (RT).

  • Stir at RT for 3–12 hours. Monitor by TLC (Mobile Phase: 5% MeOH in DCM) or LC-MS.

    • Target: Disappearance of starting material (

      
      ) and appearance of product (
      
      
      
      ).

Step 3: Quench and Workup (Critical for Purity)

  • Quench: If peroxides remain (check with starch-iodide paper), add 5 mL of 10%

    
     and stir for 10 mins.
    
  • Wash: Transfer mixture to a separatory funnel. Wash the organic layer with Saturated

    
     (3 x 10 mL) .
    
    • Mechanism:[4] This converts the m-chlorobenzoic acid (mCBA) byproduct into its water-soluble sodium salt (

      
      ), removing it from the organic layer.
      
  • Dry: Wash organic layer once with brine, dry over anhydrous

    
    , filter, and concentrate in vacuo.
    

Step 4: Purification

  • The crude residue is often pure enough for use (>90%).

  • If purification is required, use Flash Column Chromatography.[4][5]

    • Stationary Phase: Silica Gel.

    • Eluent: Gradient of 0%

      
       10% Methanol in DCM.
      
    • Note: N-oxides are significantly more polar than the parent pyridine.

Workflow Visualization

WorkupFlow Reaction Reaction Mixture (Product + mCBA + DCM) Wash1 Add Sat. NaHCO3 Reaction->Wash1 SepFunnel Phase Separation Wash1->SepFunnel Aqueous Aqueous Layer (Na-mCBA salt) SepFunnel->Aqueous Discard Organic Organic Layer (Product + DCM) SepFunnel->Organic Keep Dry Dry (Na2SO4) & Concentrate Organic->Dry Crude Crude N-Oxide Dry->Crude

Figure 2: Purification logic to remove acidic byproducts.

Analytical Validation & QC

MethodExpected Observation
LC-MS Mass shift of +16 Da (e.g., 227.26

243.26). Retention time decreases (more polar).
1H NMR Diagnostic Shift: The protons ortho to the nitrogen (position 6 on pyridine) typically shift downfield (deshielded) or show distinct splitting changes compared to the starting material.
TLC Significant drop in

value (e.g., 0.5

0.1 in 1:1 Hex/EtOAc). Requires polar solvent (MeOH/DCM) to move the N-oxide.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Incomplete Conversion Old mCPBA; water in solvent.Check mCPBA titer (iodometric titration). Add 0.5 equiv more oxidant.
Ester Hydrolysis Acidic workup; heat used.[6]Ensure

wash is used.[2][5] Do not use heat during concentration.[2]
mCBA Contamination Insufficient basic wash.Dissolve product in DCM and re-wash with

(aq) or filter through a basic alumina plug.

References

  • Organic Syntheses Procedure for Pyridine N-Oxide

    • Title: Pyridine-N-Oxide.[1][3][7][8]

    • Source: Organic Syntheses, Coll.[6] Vol. 4, p.828 (1963).

    • URL:[Link]

    • Note: Demonstr
  • mCPBA Workup & Handling

    • Title: Workup for m-CPBA Oxid
    • Source: University of Rochester, Not Voodoo.[5]

    • URL:[Link]

    • Note: Best practices for removing benzoic acid byproducts.[5]

  • Review of Pyridine N-Oxide Synthesis

    • Title: Recent trends in the chemistry of pyridine N-oxides.[1][8]

    • Source: Arkivoc 2001 (i) 242-268.[1]

    • URL:[Link]

    • Note: Compares mCPBA, H2O2, and MTO methods.
  • Safety Data Sheet (mCPBA)

    • Title: 3-Chloroperbenzoic acid SOP.[2]

    • Source: HKUST Safety D
    • URL:[Link]

Sources

Application Notes and Protocols: Methyl 2-(4-(pyridin-2-yl)phenyl)acetate in Ligand Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Building Block for Advanced Ligand Design

In the landscape of modern medicinal chemistry and materials science, the design of novel ligands with precisely tailored electronic and steric properties is paramount. Methyl 2-(4-(pyridin-2-yl)phenyl)acetate has emerged as a highly valuable and versatile building block in this endeavor. Its unique molecular architecture, featuring a bipyridyl-like core integrated with a reactive acetate moiety, provides a strategic platform for the synthesis of a diverse array of complex ligands. These ligands are instrumental in the development of innovative pharmaceuticals, advanced agrochemicals, and sophisticated coordination complexes with unique catalytic and photophysical properties.[1]

The core structure, comprising a pyridine ring linked to a phenyl group, offers multiple coordination sites for metal ions, making it a cornerstone for the construction of polydentate ligands. The phenylacetic acid substructure, readily accessible from the methyl ester, serves as a versatile handle for introducing additional functionalities through amide bond formation and other coupling chemistries. This allows for the systematic modulation of a ligand's properties to achieve desired biological activity or material characteristics.

This technical guide provides an in-depth exploration of the synthesis and application of this compound. We will detail a robust synthetic protocol for its precursor, 2-(4-(pyridin-2-yl)phenyl)acetic acid, via a palladium-catalyzed Suzuki-Miyaura coupling reaction, followed by a standard esterification procedure. Subsequently, we will present a comprehensive protocol for the utilization of this ester in the synthesis of a representative amide-based ligand, a critical transformation in drug discovery and development.

Synthetic Strategy: Accessing the Core Scaffold

The synthesis of this compound is most effectively achieved through a two-step process. The initial and key step is the construction of the 4-(pyridin-2-yl)phenylacetic acid core via a Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction provides a high-yielding and versatile route to biaryl compounds.[2][3][4] The subsequent step involves a straightforward acid-catalyzed esterification to yield the target methyl ester.

Synthesis_Workflow cluster_suzuki Suzuki-Miyaura Coupling cluster_esterification Esterification A 2-Bromopyridine C Pd Catalyst Base A->C B 4-(Carboxymethyl)phenylboronic acid B->C D 2-(4-(pyridin-2-yl)phenyl)acetic acid C->D D2 2-(4-(pyridin-2-yl)phenyl)acetic acid E Methanol Acid Catalyst D2->E F This compound E->F Ligand_Synthesis cluster_hydrolysis Ester Hydrolysis cluster_coupling Amide Coupling A This compound B Base (e.g., LiOH) A->B C 2-(4-(pyridin-2-yl)phenyl)acetic acid B->C C2 2-(4-(pyridin-2-yl)phenyl)acetic acid E Coupling Reagent (e.g., HATU, EDCI) C2->E D Amine (R-NH₂) D->E F Amide-based Ligand E->F

Sources

Troubleshooting & Optimization

Purification methods for Methyl 2-(4-(pyridin-2-yl)phenyl)acetate impurities

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification Protocols for Methyl 2-(4-(pyridin-2-yl)phenyl)acetate

Executive Summary

This guide addresses the purification of This compound , a biaryl scaffold commonly synthesized via Suzuki-Miyaura coupling. The simultaneous presence of a basic pyridine nitrogen, a neutral phenyl ring, and a hydrolytically sensitive methyl ester creates a unique purification challenge.

Common bottlenecks include Palladium retention (due to pyridine coordination), protodeboronation by-products , and ester hydrolysis during workup. This guide prioritizes chemical logic over brute-force chromatography.

Part 1: The "Sticky" Impurity – Palladium Removal

Issue: The product appears grey/brown or fails elemental analysis for heavy metals. Mechanism: The pyridine nitrogen acts as a ligand, coordinating to residual Palladium (Pd) species from the cross-coupling reaction, forming soluble complexes that pass through standard silica plugs.

Protocol A: The Scavenger Resin Method (Recommended)

Best for: High-value intermediates (>1g) where yield preservation is critical.

  • Dissolution: Dissolve crude material in THF or Ethyl Acetate (10 mL/g).

  • Loading: Add Thiol-functionalized silica (e.g., SiliaMetS® Thiol or equivalent) at a ratio of 50% w/w relative to the crude mass.

  • Incubation: Stir gently at 40°C for 2 hours .

    • Expert Insight: Do not reflux. High heat can promote ester hydrolysis if trace moisture is present.

  • Filtration: Filter through a 0.45 µm PTFE membrane or a tight Celite pad.

  • Result: The filtrate should be significantly lighter in color.

Protocol B: The Chelation Wash (Cost-Effective)

Best for: Large scale (>10g) crude cleanup.

  • Dissolve the crude in Ethyl Acetate.

  • Wash the organic layer with 0.5M aqueous Sodium Bisulfite (NaHSO₃) or a 10% L-Cysteine solution (pH adjusted to ~6).

  • Why it works: These sulfur-containing ligands have a higher affinity for Pd than the pyridine nitrogen, effectively stripping the metal into the aqueous phase.

Decision Logic for Pd Removal:

Pd_Removal Start Crude Product Appearance Color Is it Grey/Black? Start->Color Scale Scale < 1g? Color->Scale Yes Standard Column Standard Column Color->Standard Column No (Pale Yellow) Thiol-Silica Scavenger Thiol-Silica Scavenger Scale->Thiol-Silica Scavenger Yes (High Value) NaHSO3 / Cysteine Wash NaHSO3 / Cysteine Wash Scale->NaHSO3 / Cysteine Wash No (Bulk Scale) Filter & Evaporate Filter & Evaporate Thiol-Silica Scavenger->Filter & Evaporate Phase Separation Phase Separation NaHSO3 / Cysteine Wash->Phase Separation Final Purity Check Final Purity Check Filter & Evaporate->Final Purity Check Phase Separation->Final Purity Check

Figure 1: Decision matrix for selecting the appropriate Palladium removal strategy based on scale and contamination level.

Part 2: The "Switch" – Acid-Base Extraction

Issue: Removing non-basic impurities (e.g., deboronated arenes, homocoupled phenols) without chromatography. Mechanism: We exploit the basicity of the pyridine (pKa ~5.2) to pull the product into water, leaving neutral impurities in the organic layer.

⚠️ CRITICAL WARNING: The methyl ester side chain is susceptible to hydrolysis. You must control Temperature and Contact Time .

Step-by-Step Protocol:
StepActionMechanistic Rationale
1 Dissolve crude in Ethyl Acetate (EtOAc) .Provides a lipophilic medium for neutral impurities.
2 Cool the mixture to 0–5°C (Ice bath).Critical: Slows down the rate of ester hydrolysis.
3 Extract with cold 1.0 M Citric Acid (3x).Protonates the Pyridine (Py-H⁺). The product moves to the aqueous layer.[1] Citric acid is milder than HCl, protecting the ester.
4 Keep the Aqueous Layer. Discard Organic.Neutral impurities (Starting material, dimers) remain in the organic waste.
5 Wash Aqueous layer with fresh EtOAc (1x).Removes any entrained neutral organic species.
6 Rapidly basify aqueous layer with Sat. NaHCO₃ to pH ~8.Deprotonates the pyridine. The product becomes neutral and precipitates or oils out.
7 Extract immediately with EtOAc, Dry (MgSO₄), Concentrate.Recovers the purified product.

Part 3: Chromatographic Purification

Issue: The product "streaks" or "tails" on silica gel, leading to poor separation. Root Cause: The basic pyridine nitrogen interacts with acidic silanol groups on the silica surface.

Troubleshooting Guide:

  • The Fix: Add 1% Triethylamine (TEA) to your mobile phase.

    • Example: Hexanes : Ethyl Acetate (3:1) + 1% TEA.

    • Mechanism:[2][3][4][5] TEA blocks the acidic silanol sites, allowing the pyridine ester to elute as a sharp band.

  • Alternative: Use Amino-functionalized Silica (NH₂-SiO₂) . This eliminates the need for TEA and prevents ester hydrolysis on the column.

Part 4: Crystallization (Final Polish)

Issue: The product is an oil that refuses to solidify. Solution: This molecule often exists as a low-melting solid. Impurities (especially solvents) depress the melting point.

  • Solvent Swap: Evaporate all EtOAc. Dissolve the residue in a minimum amount of hot Isopropanol (IPA) or Methanol .

  • Anti-Solvent: Add Heptane dropwise until slight turbidity is observed.

  • Seed: If available, add a seed crystal. If not, scratch the glass surface.

  • Cooling: Store at -20°C overnight.

    • Note: If it oils out again, re-dissolve and try Diethyl Ether / Pentane at low temperature.

FAQ: Common User Issues

Q1: I lost 40% of my mass after the Acid-Base wash. Where did it go?

  • Diagnosis: You likely experienced ester hydrolysis.

  • Check: Run LCMS on the aqueous waste. If you see a mass of [M-14], you formed the carboxylic acid (zwitterion), which is water-soluble and won't extract back into EtOAc at pH 8.

  • Fix: Use colder temperatures (0°C) and work faster. Switch from HCl to Citric Acid.

Q2: There is a persistent impurity at R_f ~ 0.9 (Non-polar).

  • Diagnosis: This is likely the protodeboronated by-product (phenylpyridine derivative without the acetate chain) or the homocoupled dimer.

  • Fix: These are neutral/lipophilic. The Acid-Base extraction (Part 2) is specifically designed to remove these. They will stay in the organic layer when you extract the product into acid.

Q3: The NMR shows broad peaks.

  • Diagnosis: Paramagnetic impurities (Colloidal Pd) or dynamic exchange if the sample is acidic (protonation equilibrium).

  • Fix: Perform the Thiol-Silica treatment (Part 1) and ensure the sample is free of acid traces (wash with NaHCO₃).

Workflow Visualization

Purification_Workflow cluster_0 Step 1: Metal Scavenging cluster_1 Step 2: The 'Switch' (Acid-Base) Crude Crude Reaction Mixture (Suzuki Coupling) Scavenge Add Thiol-Silica / Charcoal Stir 40°C, 2h Crude->Scavenge Filter Filter (Celite/PTFE) Scavenge->Filter Dissolve Dissolve in EtOAc Cool to 0°C Filter->Dissolve AcidWash Extract with 1M Citric Acid Dissolve->AcidWash Sep1 Separation AcidWash->Sep1 OrgWaste Organic Layer (Discard Neutrals) Sep1->OrgWaste AqLayer Aqueous Layer (Contains Product-H+) Sep1->AqLayer Base Basify (NaHCO3) to pH 8 Extract with EtOAc AqLayer->Base Final Product (Solid/Oil) Final Product (Solid/Oil) Base->Final Product (Solid/Oil)

Figure 2: Integrated purification workflow emphasizing metal removal followed by chemical switching.

References

  • Suzuki-Miyaura Coupling Impurities: BenchChem Technical Support. "2-Bromo-4-methylpyridine Suzuki Reactions - Troubleshooting Guide." Accessed Feb 23, 2026.

  • Palladium Removal Strategies: Garrett, C. E., & Prasad, K. (2004). "The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions." Advanced Synthesis & Catalysis, 346(8), 889–900.

  • Purification of Pyridine Derivatives: Li, J. J. (2014). Name Reactions for Heterocyclic Chemistry. Wiley. (Context on basicity and handling of pyridine-containing intermediates).

  • Ester Hydrolysis Kinetics: Kirby, A. J. (1972). "Hydrolysis and Formation of Esters of Organic Acids." Comprehensive Chemical Kinetics. (Foundational text on pH/temperature dependence of ester stability).

Sources

Technical Support Center: Troubleshooting Suzuki Coupling Failures in Phenylpyridine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions focused on the synthesis of phenylpyridines. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in this crucial synthetic transformation. Phenylpyridine scaffolds are vital in medicinal chemistry and materials science, yet their synthesis via Suzuki coupling can be fraught with difficulties, from catalyst deactivation to stubborn side reactions.

This resource provides in-depth, field-proven insights to diagnose and resolve common experimental failures. We will delve into the causality behind reaction outcomes and provide systematic, self-validating protocols to get your synthesis back on track.

Frequently Asked Questions (FAQs)

Here are answers to some of the most common initial questions encountered during the synthesis of phenylpyridines via Suzuki coupling.

Q1: My reaction shows no or very low conversion to the desired phenylpyridine. What are the most common causes?

A1: This is a frequent issue that can often be traced back to several key factors. The most common culprits are inactive catalysts, poor quality of reagents, or suboptimal reaction conditions. The pyridine nitrogen can coordinate with the palladium catalyst, leading to inhibition.[1] Additionally, the electron-deficient nature of the pyridine ring can make the reaction more challenging than with other aryl halides.[1] A systematic check of your catalyst system, reagents, and reaction setup is the first step. For a detailed walkthrough, please refer to our Systematic Troubleshooting Guide for Low or No Product Yield .

Q2: I'm observing a significant amount of a homocoupling byproduct (e.g., biphenyl or bipyridine). How can I minimize this?

A2: Homocoupling is a common side reaction, especially of the boronic acid, and is often exacerbated by the presence of oxygen.[1][2][3] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can promote this unwanted pathway.[1][3] The primary solution is to ensure a strictly inert atmosphere throughout your experiment. For more targeted strategies, see the Guide to Mitigating Side Products .

Q3: My phenylboronic acid seems to be degrading, leading to low yields. What is happening and how can I prevent it?

A3: You are likely observing protodeboronation, a side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[4] This is a known issue with boronic acids, especially in the presence of water.[1][4] To mitigate this, ensure you are using anhydrous solvents and consider switching to a more stable boronic ester, such as a pinacol ester.[2][5] More details on this can be found in the section on Substrate-Related Issues .

Q4: The reaction works, but the results are not reproducible. What could be the cause?

A4: Reproducibility issues often stem from subtle variations in experimental conditions that have a significant impact on the reaction outcome. This can include inconsistencies in the quality of reagents (especially the base and boronic acid), the efficiency of degassing, or the precise reaction temperature. A thorough review of your experimental setup and reagent handling is crucial. Our Guide to Ensuring Reaction Reproducibility offers a checklist of critical parameters to control.

The Suzuki-Miyaura Catalytic Cycle: A Visual Guide

Understanding the catalytic cycle is fundamental to troubleshooting. Each step presents potential pitfalls that can halt or slow down the reaction.

Suzuki_Cycle Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII Pd(II) Complex (Ar-Pd-X)L_n OxAdd->PdII Rate-determining for chlorides Transmetal Transmetalation PdII->Transmetal PdII_Ar Pd(II) Diaryl Complex (Ar-Pd-Ar')L_n Transmetal->PdII_Ar Base is crucial here RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' (Phenylpyridine) RedElim->Product ArX Phenyl Halide ArX->OxAdd Boronic Pyridylboronic Acid + Base Boronic->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Systematic Troubleshooting Guide for Low or No Product Yield

When faced with a failed reaction, a systematic approach is more effective than random changes. This guide provides a logical workflow to diagnose and resolve issues leading to low or no product yield.

Troubleshooting_Workflow cluster_catalyst Catalyst Solutions cluster_reagents Reagent Solutions cluster_conditions Condition Optimization cluster_atmosphere Atmosphere Control Start Low/No Product Yield Check_Catalyst 1. Evaluate Catalyst System Start->Check_Catalyst Check_Reagents 2. Assess Reagent Quality Check_Catalyst->Check_Reagents If catalyst is appropriate Ligand Switch to bulky, electron-rich ligand (e.g., SPhos, XPhos) Check_Catalyst->Ligand Loading Increase catalyst loading Check_Catalyst->Loading Precatalyst Use a modern precatalyst Check_Catalyst->Precatalyst Check_Conditions 3. Review Reaction Conditions Check_Reagents->Check_Conditions If reagents are pure Boronic_Ester Use boronic ester instead of acid Check_Reagents->Boronic_Ester Base Use fresh, anhydrous, finely ground base Check_Reagents->Base Solvent Use anhydrous, degassed solvent Check_Reagents->Solvent Check_Atmosphere 4. Verify Inert Atmosphere Check_Conditions->Check_Atmosphere If conditions are optimal Temperature Increase temperature Check_Conditions->Temperature Base_Screen Screen different bases (K₃PO₄, Cs₂CO₃) Check_Conditions->Base_Screen Solvent_Screen Screen different solvents (Dioxane, Toluene) Check_Conditions->Solvent_Screen Success Reaction Successful Check_Atmosphere->Success If atmosphere is inert Degas Thoroughly degas solvents Check_Atmosphere->Degas Glassware Use flame-dried glassware Check_Atmosphere->Glassware

Caption: A logical workflow to diagnose and solve common issues in the Suzuki coupling reaction.[1]

Catalyst System Evaluation

The choice of palladium source and ligand is critical for the successful coupling of pyridyl substrates.

  • Catalyst Inactivity: The active catalyst is Pd(0). If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it must be reduced in situ.[3] Inefficient reduction will lead to a failed reaction. Consider using a pre-formed Pd(0) source like Pd(PPh₃)₄ or a modern, more reliable Buchwald precatalyst.[3]

  • Ligand Choice: Standard ligands like triphenylphosphine (PPh₃) are often ineffective for coupling with electron-deficient pyridines.[1] Bulky, electron-rich phosphine ligands are generally required to facilitate both the oxidative addition and reductive elimination steps.[6]

Ligand ClassExample LigandsKey Advantages for Phenylpyridine Synthesis
Biaryl Phosphines SPhos, XPhos, RuPhosHighly effective for sterically hindered and electron-deficient substrates. Promotes fast reaction rates.[6][7]
Ferrocenyl Phosphines dppfGood general-purpose ligand, but may be less effective for challenging couplings compared to biaryl phosphines.
N-Heterocyclic Carbenes (NHCs) IPr, SIMesStrong electron donors, can be very effective for coupling with less reactive aryl chlorides.[1]
Substrate-Related Issues (Aryl Halide and Boronic Acid)

The stability and purity of your starting materials are paramount.

  • Aryl Halide Reactivity: The reactivity of the pyridyl halide follows the order I > Br > Cl.[2] The C-Cl bond is significantly stronger, and its oxidative addition to the palladium center is often the rate-determining step.[8] Couplings with chloropyridines typically require more active catalysts and more forcing conditions.[8]

  • Boronic Acid Instability: Pyridylboronic acids are notoriously unstable and prone to protodeboronation, especially 2-pyridylboronic acids.[5][9]

    • Solution: Use a more stable boronic ester derivative, such as a pinacol (Bpin) or MIDA boronate.[2] These are more resistant to premature degradation.

Solvent and Base Effects

The choice of solvent and base can dramatically influence the reaction outcome.

  • Base Selection: The base is crucial for activating the boronic acid in the transmetalation step.[10] Its effectiveness is dependent on the substrates and solvent.[3]

    • Commonly Used Bases: K₂CO₃, K₃PO₄, Cs₂CO₃.[3] For challenging couplings, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective.[1] The base should be anhydrous and finely ground.[1]

  • Solvent Choice: Aprotic polar solvents are generally preferred.

    • Recommended Solvents: Dioxane, Toluene, THF.[2] Often, a mixture with water is used to help dissolve the inorganic base.[2] Ensure all solvents are thoroughly degassed to remove oxygen.[1]

ParameterRecommendation 1Recommendation 2Rationale
Base K₃PO₄Cs₂CO₃Stronger bases are often required for pyridyl couplings. Ensure the base is anhydrous and finely ground.[1]
Solvent 1,4-Dioxane/WaterToluene/WaterGood at dissolving both organic and inorganic components. Must be rigorously degassed.[11]

Guide to Mitigating Side Products

Protodeboronation

This side reaction results in the loss of the boronic acid functional group.

  • Cause: Reaction with water or other protic sources.[4]

  • Solutions:

    • Use Anhydrous Conditions: Ensure all reagents and solvents are dry.[1][12]

    • Switch to Boronic Esters: Pinacol or MIDA boronates are significantly more stable.[2][5]

Homocoupling

This involves the coupling of two molecules of the same starting material, most commonly the boronic acid.

  • Cause: Primarily the presence of oxygen, which oxidizes Pd(0) to Pd(II).[1][2][3]

  • Solutions:

    • Rigorous Degassing: This is the most critical step.[1] Sparge solvents with an inert gas (argon or nitrogen) or use several freeze-pump-thaw cycles.[3]

    • Use a Pd(0) Source: Starting with a Pd(0) catalyst like Pd(PPh₃)₄ can reduce the amount of Pd(II) present at the beginning of the reaction.[3]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of a Pyridyl Bromide

This protocol provides a starting point for the synthesis of phenylpyridines. Optimization may be required based on the specific substrates.

  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine the pyridyl bromide (1.0 mmol, 1.0 eq.), phenylboronic acid (1.2 mmol, 1.2 eq.), and a finely ground, anhydrous base (e.g., K₃PO₄, 2.0 mmol, 2.0 eq.).[8][11]

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon) three times.[13]

  • Catalyst and Ligand Addition: Under a positive pressure of the inert gas, add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%).

  • Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane, 0.1-0.2 M) via syringe.[14]

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 80-110 °C) and stir vigorously.[8][14]

  • Monitoring: Monitor the reaction progress by an appropriate analytical technique such as TLC, LC-MS, or GC.[8][13]

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.[11]

  • Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with the organic solvent.[11]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[8][11]

Reaction Monitoring

Careful monitoring of the reaction is essential for determining the optimal reaction time and identifying potential issues.

  • Techniques: Thin-Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS) are commonly used to track the consumption of starting materials and the formation of the product.[13] NMR spectroscopy can also be used for quantitative analysis of reaction aliquots.[15]

Guide to Ensuring Reaction Reproducibility

  • Reagent Purity: Always use high-purity, fresh reagents. Boronic acids can degrade upon storage.

  • Inert Atmosphere: Ensure consistent and effective degassing procedures. The quality of the inert atmosphere is critical.

  • Temperature Control: Use a reliable oil bath with a temperature controller to maintain a stable reaction temperature.

  • Stirring: Ensure consistent and vigorous stirring, especially in biphasic reactions, to facilitate mass transfer.[3]

  • Documentation: Keep detailed records of all reaction parameters, including the source and lot number of reagents.

References
  • A Comparative Guide to Phosphine Ligands in Suzuki-M-iyaura Coupling Reactions - Benchchem. (n.d.).
  • Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions - AZoM. (2018, November 8).
  • Suzuki Coupling of Pyridyl Halides: A Comparative Guide to the Reactivity of Chloropyridines and Bromopyridines - Benchchem. (n.d.).
  • Application Notes and Protocols for Suzuki Coupling Reactions with 7-Bromo-1-tetralone - Benchchem. (n.d.).
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.).
  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines | The Journal of Organic Chemistry - ACS Publications. (2004, December 13).
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC. (n.d.).
  • Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - J-Stage. (n.d.).
  • Technical Support Center: Troubleshooting Suzuki Coupling for 3-Methyl-4-(pyridin-4-yl)aniline Synthesis - Benchchem. (n.d.).
  • Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling - Vapourtec. (2023, August 9).
  • Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions - Benchchem. (n.d.).
  • Technical Support Center: Synthesis of 3-Phenylpyridine - Benchchem. (n.d.).
  • An In-depth Technical Guide to 3-Phenylpyridine: Discovery, Synthesis, and Applications - Benchchem. (n.d.).
  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. (2021, July 9).
  • Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H. (2013, October 3).
  • Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics - ACS Publications. (2025, December 29).
  • Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. (2025, May 1).
  • Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing). (2025, May 20).
  • Protodeboronation - Wikipedia. (n.d.).
  • Suzuki Coupling - Organic Chemistry Portal. (n.d.).
  • Suzuki Coupling of Heteroaromatic Chlorides Using Highly Electron-Donating ClickPhos Ligands | Request PDF - ResearchGate. (2025, August 10).
  • Buchwald Phosphine Ligands for Cross Coupling. (n.d.).
  • Table 2 : The effect of various bases on the Suzuki coupling reaction a - ResearchGate. (n.d.).
  • Improving the yield and purity of 2-Phenylpyridine-d9 synthesis - Benchchem. (n.d.).
  • Exploring the Dynamics of Suzuki–Miyaura Cross-Coupling Reactions via Single-Molecule Fluorescence Microscopy: Catalytic Efficiency from SM-TOF Measurements | The Journal of Physical Chemistry C - ACS Publications. (2025, February 18).
  • Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - Chemical Science (RSC Publishing). (n.d.).
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10).
  • Suzuki reactions in novel liquids - DiVA. (n.d.).
  • Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions - MDPI. (2017, March 23).
  • Palladium Charcoal-Catalyzed Suzuki−Miyaura Coupling To Obtain Arylpyridines and Arylquinolines | The Journal of Organic Chemistry - ACS Publications. (2003, November 6).
  • The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC. (n.d.).
  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? | ResearchGate. (2017, December 4).
  • Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base - New Journal of Chemistry (RSC Publishing). (n.d.).
  • Failed suzuki coupling, any suggenstions? : r/Chempros - Reddit. (2024, January 12).
  • Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. (n.d.).
  • Suzuki Cross-Coupling Reactions Mechanisms - Mettler Toledo. (n.d.).

Sources

Solving solubility issues with Methyl 2-(4-(pyridin-2-yl)phenyl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 2-(4-(pyridin-2-yl)phenyl)acetate is a biaryl ester characterized by a hydrophobic core (phenyl-pyridine) and a hydrolytically sensitive methyl ester tail.[1][2] Users frequently encounter aqueous precipitation ("crashing out") upon dilution from DMSO stocks and ester hydrolysis during pH adjustments.[1][2]

This guide provides self-validating protocols to solubilize this compound for biological assays without compromising its chemical integrity.

Module 1: Physicochemical Profile & The "Solubility Trap"

To solve the solubility issue, you must understand the competing forces at play. This molecule presents a classic medicinal chemistry conflict:

PropertyValue (Predicted)Implication for Solubility
Lipophilicity (LogP) ~2.8 – 3.2High. The biaryl core drives strong pi-pi stacking, leading to high crystal lattice energy.[1][2] It resists dissolving in water.[3]
pKa (Pyridine N) ~5.2Weak Base. It can be protonated to form a salt, which drastically improves solubility.[1][2]
Ester Stability LabileThe Trap. While lowering pH (< 4) improves solubility via protonation, it accelerates acid-catalyzed hydrolysis of the methyl ester.[1][2]

The Core Problem: Users often try to dissolve the compound in neutral buffers (PBS, pH 7.4). At this pH, the pyridine is uncharged (neutral form), and the hydrophobic biaryl interaction dominates, causing immediate precipitation.

Module 2: Stock Solution Preparation (The "Right" Way)

Do NOT attempt to dissolve the solid powder directly into aqueous buffers. You must create a high-concentration organic stock first.[1][2]

Protocol A: Preparation of 10 mM Stock Solution

Target Concentration: 10 mM Solvent: Anhydrous DMSO (Dimethyl sulfoxide)[1][2][4]

  • Weighing: Weigh the solid into a glass vial (avoid polystyrene, which DMSO can leach).

  • Solvent Addition: Add anhydrous DMSO to achieve 10 mM.

    • Tip: If the compound floats or clumps, sonicate for 5 minutes at 40°C. The biaryl stacking requires energy to break.

  • Validation: Inspect visually. The solution must be crystal clear. If a haze remains, the compound is not dissolved; it is a suspension and will fail in assays.

  • Storage: Aliquot immediately into small volumes (e.g., 50 µL) and store at -20°C.

    • Warning: DMSO is hygroscopic.[2] Repeated opening of a cold vial attracts water, which will cause the compound to crystallize inside the stock vial over time.

Module 3: Aqueous Dilution & Preventing "Crash Out"

This is the most common failure point. When you pipette the DMSO stock into PBS, the sudden change in polarity forces the hydrophobic molecules to aggregate.

Diagram 1: The "Crash Out" Mechanism & Prevention

SolubilityCrash cluster_prevention Prevention Strategy Stock DMSO Stock (Solubilized) Mixing Rapid Mixing Stock->Mixing Buffer Aqueous Buffer (PBS pH 7.4) Buffer->Mixing Precip PRECIPITATION (Biaryl Stacking) Mixing->Precip Direct Addition (High Local Conc.) Stable STABLE SOLUTION (Kinetic Solubility) Mixing->Stable Stepwise Dilution + Co-solvent/Surfactant Step1 Intermediate Dilution (1:10 in DMSO/PEG400) Step2 Slow Addition to Vortexing Buffer

Caption: Direct addition of DMSO stock to buffer creates local supersaturation, leading to precipitation. Intermediate dilution steps prevent this.

Protocol B: The "Step-Down" Dilution Method

Goal: Prepare a 10 µM working solution in assay media.

  • Prepare Intermediate: Dilute your 10 mM DMSO stock 1:10 into PEG400 (Polyethylene glycol 400).[2]

    • Result: 1 mM solution in 90% PEG400 / 10% DMSO.

  • Final Dilution: Pipette the Intermediate slowly into your assay buffer (PBS or Media) while vortexing the buffer.

    • Result: 10 µM final concentration.

    • Why this works: PEG400 acts as a "bridge" solvent, reducing the polarity shock that causes the biaryl rings to stack and precipitate.

Module 4: Troubleshooting & FAQs
Q1: "I see a fine white precipitate immediately after adding the compound to my cell culture media."

Diagnosis: This is "Crash Out." The hydrophobic biaryl core aggregated before it could disperse. Solution:

  • Do not filter. Filtering removes the drug; you will treat your cells with nothing.[2]

  • Use a Carrier: Pre-supplement your media with 0.5% Methylcellulose or 5% HP-β-CD (Hydroxypropyl-beta-cyclodextrin) .[1][2] Cyclodextrins form a "donut" around the hydrophobic phenyl-pyridine core, keeping it soluble in water without modifying the chemical structure [1].

Q2: "Can I acidify the buffer to dissolve it? The pyridine is basic."

Diagnosis: High Risk.[2] Analysis: While lowering pH to ~4.0 will protonate the pyridine nitrogen and dissolve the compound, the methyl ester is susceptible to acid-catalyzed hydrolysis over time.[2] Recommendation: Only use acidic buffers (pH 4-5) if your assay duration is short (< 2 hours).[1][2] For overnight assays, you must maintain neutral pH and rely on co-solvents (PEG/Cyclodextrin) instead of pH adjustment [2].

Q3: "My LC-MS shows a new peak at M-14 after 24 hours."

Diagnosis: Hydrolysis. Analysis: The "M-14" loss corresponds to the loss of a methyl group (-CH3) and gain of a proton (+H), indicating the ester has hydrolyzed to the carboxylic acid (Acid form).[1] Solution:

  • Check your buffer pH.[2][5] Is it > 8.0? (Base hydrolysis is rapid).

  • Check for esterases.[2] If using cell lysate or plasma, esterases will cleave this molecule rapidly. You must add an esterase inhibitor (e.g., PMSF) if measuring chemical stability, though this may affect biological assays [3].

Module 5: Validating Your Solution

Do not assume solubility. Prove it using a Nephelometry Check or UV-Vis.

Diagram 2: Solubility Validation Workflow

Validation Sample Diluted Sample (in Assay Buffer) Check1 Visual Inspection (Strong Light Source) Sample->Check1 Check2 Centrifugation (15,000 x g, 10 min) Check1->Check2 Analysis Analyze Supernatant (HPLC/UV-Vis) Check2->Analysis Compare Compare to Theoretical Conc. Analysis->Compare

Caption: Workflow to confirm the compound is truly dissolved and not just a stable suspension.

Protocol:

  • Prepare your working solution (e.g., 10 µM).

  • Split it into two tubes.

  • Tube A: Analyze immediately.

  • Tube B: Centrifuge at max speed (15,000 x g) for 10 minutes to pellet any micro-aggregates. Analyze the supernatant.

  • Criteria: If the concentration of Tube B is < 95% of Tube A, you have solubility issues.

References
  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Link

  • Avdeef, A. (2012).[2] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1][2] (Standard text on pH-dependent solubility and stability profiles). Link[1]

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Chapter on Hydrolytic Stability). Link

Sources

Preventing hydrolysis of Methyl 2-(4-(pyridin-2-yl)phenyl)acetate during storage

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Methyl 2-(4-(pyridin-2-yl)phenyl)acetate

A Guide to Preventing Hydrolysis During Storage and Handling

Welcome to the technical support guide for this compound. This document is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound. As a methyl ester, this compound is susceptible to hydrolysis, a chemical reaction that can compromise experimental results and product efficacy. This guide provides an in-depth look at the causes of hydrolysis and offers practical, field-proven strategies for its prevention.

Understanding the Mechanism: Why Does Hydrolysis Occur?

Hydrolysis is a chemical reaction where a water molecule cleaves one or more chemical bonds.[1] In the case of this compound, the ester functional group reacts with water to break down into its constituent carboxylic acid (2-(4-(pyridin-2-yl)phenyl)acetic acid) and methanol.[1][2] This process can be significantly accelerated by the presence of acids or bases, which act as catalysts.[1][3]

Key Factors Influencing Hydrolysis Rate:

  • Water/Moisture: Water is a primary reactant. The presence of atmospheric or residual moisture is the most critical factor in initiating hydrolysis.

  • Temperature: Higher temperatures increase the rate of chemical reactions, including hydrolysis.[1][2][4]

  • pH (Acidity/Basicity): The reaction is slowest at a neutral pH. Both acidic and basic conditions catalyze the breakdown of the ester.[1][2][3] The presence of the basic pyridine ring in the molecule itself could potentially influence the local pH environment, although this effect is generally minor in a solid-state, anhydrous context.

  • Light: Exposure to light can contribute to the degradation of various chemical compounds.[5]

The following diagram illustrates the general mechanism of base-catalyzed ester hydrolysis, also known as saponification, which is an irreversible process.[1]

Sources

Validation & Comparative

A Researcher's Guide to the 1H NMR Interpretation of Methyl 2-(4-(pyridin-2-yl)phenyl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, stands as a cornerstone analytical technique for this purpose.[1] This guide provides an in-depth analysis and interpretation of the 1H NMR spectrum of Methyl 2-(4-(pyridin-2-yl)phenyl)acetate, a compound of interest in medicinal chemistry. By dissecting its predicted spectral features and comparing them with structurally related analogues, this document serves as a practical reference for researchers engaged in the synthesis and characterization of similar molecules.

The Molecular Blueprint: Structure and Proton Environments

This compound possesses a distinct molecular architecture comprising three key fragments: a methyl ester group, a phenyl ring, and a pyridine ring. Understanding the electronic environment of each proton is the first step in predicting its resonance frequency (chemical shift) in the 1H NMR spectrum.

1H_NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A 1. Weigh ~5-10 mg of sample B 2. Dissolve in ~0.6-0.7 mL of deuterated solvent (e.g., CDCl3) A->B C 3. Add a small amount of TMS as an internal standard B->C D 4. Transfer the solution to a clean NMR tube C->D E 1. Insert the NMR tube into the spectrometer D->E F 2. Lock onto the deuterium signal of the solvent E->F G 3. Shim the magnetic field to achieve homogeneity F->G H 4. Set acquisition parameters (e.g., pulse sequence, number of scans) G->H I 5. Acquire the Free Induction Decay (FID) H->I J 1. Apply Fourier Transform to the FID I->J K 2. Phase correct the spectrum J->K L 3. Calibrate the chemical shift scale to TMS (0 ppm) K->L M 4. Integrate the peaks L->M N 5. Analyze the spectrum M->N

Figure 2. A generalized workflow for acquiring and processing a 1H NMR spectrum.

Conclusion

The interpretation of the 1H NMR spectrum of this compound is a multi-faceted process that relies on a foundational understanding of chemical shifts, coupling constants, and integration. [2][3]By systematically analyzing the predicted spectrum and drawing comparisons with simpler, well-characterized molecules, researchers can confidently assign the observed signals to the corresponding protons in the structure. This analytical rigor is indispensable for verifying the identity and purity of synthesized compounds, thereby accelerating the pace of drug discovery and development.

References

  • Bhal, S. (2021, December 2). The Basics of Interpreting a Proton (1H) NMR Spectrum. ACD/Labs. [Link]

  • Sajed, T., Sayeeda, Z., Lee, B. L., Berjanskii, M., Wang, F., Gautam, V., & Wishart, D. S. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 290. [Link]

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Comparing reactivity of methyl vs ethyl 2-(4-(pyridin-2-yl)phenyl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Comparative Reactivity of Methyl vs. Ethyl 2-(4-(pyridin-2-yl)phenyl)acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction: Why Ester Choice Matters

The 2-(4-(pyridin-2-yl)phenyl)acetate scaffold is a key structural motif in medicinal chemistry and materials science. The choice of the ester group—specifically, methyl versus ethyl—is a critical decision in the design of molecules, influencing everything from reaction kinetics in a synthetic route to the metabolic stability and release profile of a potential prodrug. Understanding the subtle yet significant differences in reactivity between these two analogs is paramount for predictable and optimized molecular design. This guide will dissect the theoretical underpinnings of their reactivity and propose a robust experimental protocol for empirical comparison.

Theoretical Framework: Electronic and Steric Effects

The reactivity of an ester in nucleophilic acyl substitution reactions, such as hydrolysis, is primarily governed by two factors: the electronic nature of the alkoxy group and the steric hindrance around the carbonyl center.

Electronic Effects: The Inductive Influence of Alkyl Groups

Alkyl groups are known to exert a positive inductive effect (+I), meaning they tend to donate electron density through the sigma bonds.[1][2] The ethyl group, having two carbon atoms, is a more potent electron donor than the methyl group.[3] This increased electron donation to the carbonyl carbon reduces its partial positive charge (electrophilicity). A less electrophilic carbonyl center is less susceptible to attack by nucleophiles, which should result in a slower reaction rate for the ethyl ester compared to the methyl ester.[3]

Steric Hindrance: The Role of Molecular Bulk

Steric hindrance refers to the congestion around a reactive site caused by the physical size of atoms or groups.[4][5] The ethyl group is physically larger than the methyl group. This increased bulk impedes the optimal trajectory for a nucleophile to approach and attack the carbonyl carbon.[6] This spatial obstruction can significantly slow down the rate of reaction.[7][8]

Hypothesis: Based on the combination of a stronger electron-donating effect and greater steric hindrance, ethyl 2-(4-(pyridin-2-yl)phenyl)acetate is predicted to be less reactive towards nucleophilic acyl substitution than methyl 2-(4-(pyridin-2-yl)phenyl)acetate. This general trend has been observed experimentally in other systems; for instance, studies on the hydrolysis of alkyl lactates have shown that ethyl lactate reacts more slowly than methyl lactate under identical conditions.[9][10]

Comparative Analysis: Chemical Structures

To visualize the molecules at the heart of this comparison, their fundamental structures are presented below. The key difference lies in the ester functional group (-COOCH₃ vs. -COOCH₂CH₃).

Figure 1: Structures of the methyl and ethyl esters.

Experimental Design: Comparative Hydrolysis Kinetics

To empirically validate the reactivity hypothesis, a base-catalyzed hydrolysis (saponification) experiment can be performed. This reaction is a classic method for quantifying ester reactivity by monitoring the rate of disappearance of the starting material.

Experimental Workflow

The following diagram outlines the logical flow of the comparative experiment.

G prep 1. Preparation Prepare equimolar solutions of each ester and a standardized NaOH solution. reaction 2. Reaction Initiation Mix ester and NaOH solutions in separate, thermostated reaction vessels (e.g., 25°C). prep->reaction sampling 3. Time-Course Sampling Withdraw aliquots at defined time intervals (e.g., 0, 5, 10, 20, 30, 60 min). reaction->sampling quench 4. Quenching Immediately neutralize the aliquot with a standard acid to stop the reaction. sampling->quench analysis 5. HPLC Analysis Quantify the concentration of the remaining ester in each quenched sample. quench->analysis data 6. Data Processing Plot ln([Ester]) vs. time to determine the pseudo-first-order rate constant (k'). analysis->data

Figure 2: Workflow for comparative kinetic analysis.
Detailed Protocol
  • Solution Preparation : Prepare 0.01 M stock solutions of this compound and ethyl 2-(4-(pyridin-2-yl)phenyl)acetate in a suitable solvent (e.g., 50:50 acetonitrile:water). Prepare a 0.02 M solution of sodium hydroxide (NaOH).

  • Reaction Setup : For each ester, place 50 mL of the ester stock solution into a jacketed reaction vessel maintained at a constant temperature (e.g., 25.0 ± 0.1 °C) with constant stirring.

  • Initiation and Sampling : Initiate the reaction by adding 50 mL of the 0.02 M NaOH solution to the reaction vessel (final concentrations will be 0.005 M ester and 0.01 M NaOH). Immediately withdraw the first aliquot (t=0). Continue to withdraw 1.0 mL aliquots at predetermined time points.

  • Quenching : Immediately add each aliquot to a vial containing 1.0 mL of 0.01 M hydrochloric acid (HCl) to neutralize the NaOH and halt the hydrolysis.

  • Analysis : Analyze the quenched samples using High-Performance Liquid Chromatography (HPLC) with a suitable C18 column. Monitor the disappearance of the ester peak at an appropriate UV wavelength.

  • Data Analysis : Construct a calibration curve to determine the concentration of the ester in each sample. For a pseudo-first-order reaction (with [NaOH] in excess and effectively constant), plot the natural logarithm of the ester concentration (ln[Ester]) against time. The slope of the resulting line will be the negative of the pseudo-first-order rate constant (-k').

Anticipated Results and Interpretation

The experimental data are expected to confirm the initial hypothesis. The ethyl ester will exhibit a slower rate of hydrolysis compared to the methyl ester.

CompoundPredicted Pseudo-First-Order Rate Constant (k') at 25°C (s⁻¹)Predicted Relative Reactivity
This compound 1.5 x 10⁻⁴1.00 (Reference)
Ethyl 2-(4-(pyridin-2-yl)phenyl)acetate 0.9 x 10⁻⁴~0.60

Interpretation of Data: The smaller rate constant for the ethyl ester directly reflects its lower reactivity. This outcome is the combined result of:

  • Increased Steric Bulk : The ethyl group provides a more significant physical shield to the carbonyl carbon than the methyl group, making it more difficult for the hydroxide nucleophile to attack.

  • Enhanced Electronic Donation : The stronger +I effect of the ethyl group reduces the electrophilicity of the carbonyl carbon, making it a less favorable target for nucleophilic attack.

Conclusion

In comparing the reactivity of methyl and ethyl 2-(4-(pyridin-2-yl)phenyl)acetate, a clear distinction emerges from fundamental chemical principles. The ethyl ester is predicted to be the less reactive of the two, a consequence of the greater steric hindrance and more potent electron-donating nature of the ethyl group compared to the methyl group. This difference, while subtle, has profound implications for synthetic strategy, where reaction times and conditions may need adjustment, and for pharmaceutical development, where it can be exploited to tune the metabolic stability and hydrolysis rate of prodrugs. The provided experimental framework offers a reliable method for quantifying this reactivity difference, enabling researchers to make informed decisions in their work.

References

  • Fitzgerald, P., Packer, J., Vaughan, J., & Wilson, A. F. (n.d.). The Kinetics of the Alkaline Hydrolysis of Esters and Amides. RSC Publishing.
  • Anantakrishnan, S. V., & Krishnamurti, S. (n.d.). Kinetic studies in ester hydrolysis.
  • Eldridge, R. B., et al. (2024). Dual-Regime Reaction Kinetics of the Autocatalytic Hydrolyses of Aqueous Alkyl Lactates. ACS Publications. Available at: [Link]

  • Scribd. (n.d.). Electronic Effects Functional Groups. Available at: [Link]

  • (2021, February 4). Basic Concepts in Organic Chemistry- Electronic and Steric Effects in Organic Molecules.
  • Galbraith, S. G. (2025, June 25). Is there a trend in inductive effect for different alkyl groups? PMC - NIH. Available at: [Link]

  • Galbraith, S. G. (n.d.). Alkyl groups in organic molecules are NOT inductively electron-releasing. RSC Publishing. Available at: [Link]

  • (n.d.). ELECTRONIC EFFECTS.pptx.
  • Eldridge, R. B., et al. (n.d.). Dual-Regime Reaction Kinetics of the Autocatalytic Hydrolyses of Aqueous Alkyl Lactates. ChemRxiv. Available at: [Link]

  • Chemistry Learner. (2024, April 12). Steric Hindrance: Definition, Factors, & Examples. Available at: [Link]

  • ResearchGate. (2025, August 6). Kinetics of hydrolysis and methyl esterification for biodiesel production in two-step supercritical methanol process. Available at: [Link]

  • Allen. (n.d.). Correct order of relative rates of esterfication of the following acids with MeOH is.
  • Chemistry LibreTexts. (2022, February 28). Steric Hindrance. Available at: [Link]

  • Hosoya, T., et al. (2021, March 25). Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. PubMed. Available at: [Link]

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The Definitive Guide to the Solid-State Characterization of Methyl 2-(4-(pyridin-2-yl)phenyl)acetate: A Comparative Analysis Centered on X-ray Crystallography

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is paramount. The spatial arrangement of atoms dictates not only the molecule's inherent physicochemical properties but also its biological activity and patentability. This guide provides an in-depth technical comparison of analytical techniques for the characterization of Methyl 2-(4-(pyridin-2-yl)phenyl)acetate, a novel small molecule with potential applications in medicinal chemistry. We will focus on the gold-standard technique of X-ray crystallography, offering a comprehensive overview of its principles, a detailed experimental protocol, and a comparative analysis with other common spectroscopic methods.

Introduction: The Significance of Structural Elucidation in Drug Discovery

This compound is a bi-aryl compound featuring a pyridine ring linked to a phenylacetate moiety. This structural motif is of significant interest in drug discovery due to its potential to engage in various biological interactions, including hydrogen bonding and π-stacking with protein targets. Before any meaningful biological evaluation or formulation development can occur, a complete and accurate characterization of the molecule's structure is essential. This guide will navigate the process of achieving this, with a primary focus on the unparalleled insights offered by X-ray crystallography.

X-ray Crystallography: The Unambiguous Arbiter of Molecular Structure

Single-crystal X-ray diffraction (SC-XRD) stands as the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It provides a detailed molecular map, revealing not only the connectivity of atoms but also bond lengths, bond angles, and the conformation of the molecule in the solid state. This information is crucial for understanding intermolecular interactions, which in turn govern properties like solubility, stability, and polymorphism—all critical factors in drug development.

Principles of X-ray Diffraction

X-ray crystallography is based on the principle of Bragg's Law, which describes the coherent scattering of X-rays by the ordered arrangement of atoms within a crystal lattice. When a beam of monochromatic X-rays strikes a crystal, the electrons of the atoms scatter the X-rays. Due to the periodic arrangement of atoms in the crystal, the scattered waves interfere with each other, leading to a unique diffraction pattern of discrete spots. The geometry and intensity of this diffraction pattern are directly related to the arrangement of atoms in the crystal's unit cell. By analyzing this pattern, the electron density of the molecule can be reconstructed, and from that, a precise three-dimensional model of the molecule can be built.

A Practical Guide to the Crystallographic Characterization of this compound

The journey from a synthesized powder to a refined crystal structure involves several critical steps. Here, we outline a detailed, field-proven protocol.

Part 1: Synthesis of this compound

A plausible and efficient route to synthesize the title compound is via a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method is widely used for the formation of C-C bonds between aryl halides and aryl boronic acids or esters.

Experimental Protocol: Synthesis

  • Reaction Setup : To an oven-dried Schlenk flask, add 4-bromophenylacetic acid (1.0 eq), 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (1.1 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (3.0 eq).

  • Solvent Addition : Evacuate and backfill the flask with argon. Add a degassed 3:1 mixture of dioxane and water.

  • Reaction : Heat the mixture to 80-90 °C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up : After completion, cool the reaction to room temperature and add water. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Esterification : Dissolve the crude 2-(4-(pyridin-2-yl)phenyl)acetic acid in methanol. Add a catalytic amount of concentrated H₂SO₄ and reflux for 4-6 hours.

  • Purification : Neutralize the reaction with a saturated NaHCO₃ solution and extract with ethyl acetate. The crude product is then purified by column chromatography on silica gel to yield this compound.

Part 2: Growing High-Quality Single Crystals

The most challenging, yet crucial, step for SC-XRD is obtaining a single crystal of suitable size and quality (typically >0.1 mm in all dimensions). The purity of the compound is paramount for successful crystallization.

Experimental Protocol: Crystallization

Several methods can be employed to grow single crystals. Slow evaporation and solvent diffusion are often successful for small organic molecules.

  • Solvent Selection : Determine the solubility of the purified compound in a range of solvents. An ideal solvent for slow evaporation is one in which the compound is moderately soluble. For solvent diffusion, a solvent in which the compound is soluble is layered with a miscible "anti-solvent" in which it is insoluble.

  • Slow Evaporation :

    • Dissolve a small amount of the compound (5-10 mg) in a suitable solvent (e.g., ethyl acetate, acetone) in a clean vial.

    • Cover the vial with a cap containing a few small holes to allow for slow evaporation of the solvent.

    • Place the vial in a vibration-free environment and allow it to stand for several days to weeks.

  • Vapor Diffusion (Solvent/Anti-solvent) :

    • Dissolve the compound in a small volume of a relatively non-volatile solvent (e.g., chloroform or dichloromethane) in a small, open vial.

    • Place this vial inside a larger, sealed vial containing a more volatile anti-solvent (e.g., hexane or pentane).

    • The anti-solvent will slowly diffuse into the inner vial, reducing the solubility of the compound and promoting crystal growth.

Part 3: Single-Crystal X-ray Diffraction Data Collection and Structure Refinement

Once a suitable crystal is obtained, it is mounted on a diffractometer for data collection.

Experimental Protocol: Data Collection and Analysis

  • Crystal Mounting : A well-formed crystal is carefully selected under a microscope and mounted on a goniometer head.

  • Data Collection : The mounted crystal is placed in a stream of cold nitrogen (typically 100 K) to minimize thermal vibrations and is then exposed to a monochromatic X-ray beam. The diffractometer rotates the crystal through a series of orientations, and the diffraction pattern is recorded on a detector for each orientation.

  • Data Processing : The raw diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of the reflections. This involves indexing the reflections, integrating their intensities, and applying various corrections.

  • Structure Solution and Refinement : The processed data is used to solve the crystal structure, typically using direct methods or Patterson synthesis to obtain an initial model of the atomic positions. This model is then refined against the experimental data to improve the agreement between the calculated and observed diffraction patterns. The quality of the final structure is assessed by metrics such as the R-factor and goodness-of-fit.

Diagram: Single-Crystal X-ray Crystallography Workflow

X-ray Crystallography Workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_xrd X-ray Diffraction Synthesis Synthesis of Compound Purification Purification (Chromatography) Synthesis->Purification Crystallization Crystal Growth (e.g., Slow Evaporation) Purification->Crystallization Mounting Crystal Mounting Crystallization->Mounting DataCollection Data Collection Mounting->DataCollection DataProcessing Data Processing DataCollection->DataProcessing StructureSolution Structure Solution DataProcessing->StructureSolution Refinement Structure Refinement & Validation StructureSolution->Refinement FinalStructure FinalStructure Refinement->FinalStructure Final Crystal Structure

Caption: Workflow for the characterization of a small molecule by single-crystal X-ray crystallography.

Part 4: Data Validation and Deposition: Ensuring Scientific Integrity

A cornerstone of trustworthy crystallographic data is rigorous validation and public deposition. The Crystallographic Information File (CIF) is the standard format for reporting crystal structure data.

  • checkCIF : Before publication or deposition, the CIF should be validated using the International Union of Crystallography's (IUCr) checkCIF service. This tool flags potential errors or inconsistencies in the data.

  • CCDC Deposition : It is standard practice to deposit the final CIF and structure factor data into the Cambridge Structural Database (CSD) via the Cambridge Crystallographic Data Centre (CCDC). This makes the data publicly accessible and citable.

Comparative Analysis: X-ray Crystallography vs. Other Spectroscopic Techniques

While X-ray crystallography provides the definitive solid-state structure, other techniques offer complementary information and are often used in concert for a comprehensive characterization.

Technique Information Provided Advantages Limitations
Single-Crystal X-ray Diffraction (SC-XRD) Precise 3D atomic arrangement in the solid state, bond lengths, bond angles, stereochemistry, intermolecular interactions.Unambiguous and high-resolution structural determination.Requires a high-quality single crystal, which can be difficult to obtain. Provides a static picture of the molecule in the solid state.
Nuclear Magnetic Resonance (NMR) Spectroscopy Connectivity of atoms (¹H, ¹³C), chemical environment of nuclei, information about molecular structure and dynamics in solution.Provides information about the structure in a physiologically relevant solution state. Does not require crystallization.Structure determination can be complex and may not be definitive for complex molecules. Provides an average structure in solution.
Mass Spectrometry (MS) Molecular weight and molecular formula. Fragmentation patterns can provide structural information.High sensitivity, requires very small amounts of sample.Does not provide information on stereochemistry or the 3D arrangement of atoms.
Fourier-Transform Infrared (FTIR) Spectroscopy Presence of specific functional groups based on their vibrational frequencies.Fast and non-destructive. Provides a "fingerprint" of the molecule.Provides limited information on the overall molecular structure and connectivity.

Diagram: Complementary Nature of Analytical Techniques

Analytical Techniques XRD X-ray Crystallography NMR NMR Spectroscopy XRD->NMR Solid vs. Solution State MS Mass Spectrometry XRD->MS 3D Structure vs. Mass NMR->MS Connectivity vs. Formula FTIR FTIR Spectroscopy FTIR->XRD Functional Groups vs. Full Structure FTIR->NMR Functional Groups vs. Connectivity

Caption: Interplay of information provided by different analytical techniques for small molecule characterization.

Hypothetical Case Study: Crystallographic Data for this compound

As no public crystal structure for the title compound is currently available, we present a hypothetical yet realistic set of crystallographic data, based on a closely related structure, (E)-2-{4-[(Pyridin-2-yl)methylideneamino]phenyl}acetic acid.

Table 1: Hypothetical Crystal Data and Structure Refinement for this compound

ParameterValue
Empirical formulaC₁₄H₁₃NO₂
Formula weight227.26
Temperature100(2) K
Wavelength0.71073 Å (Mo Kα)
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensionsa = 5.89 Å, b = 14.25 Å, c = 13.54 Å
α = 90°, β = 98.5°, γ = 90°
Volume1123 ų
Z4
Calculated density1.345 Mg/m³
Absorption coefficient0.091 mm⁻¹
F(000)480
Crystal size0.30 x 0.25 x 0.20 mm³
Theta range for data collection2.5° to 27.5°
Reflections collected10500
Independent reflections2500 [R(int) = 0.035]
Completeness to theta = 27.5°99.8 %
Data / restraints / parameters2500 / 0 / 155
Goodness-of-fit on F²1.05
Final R indices [I>2sigma(I)]R₁ = 0.045, wR₂ = 0.120
R indices (all data)R₁ = 0.058, wR₂ = 0.135
Largest diff. peak and hole0.35 and -0.25 e.Å⁻³

Interpretation of the Hypothetical Data:

The data in Table 1 would provide a wealth of information. The monoclinic crystal system and P2₁/c space group are common for organic molecules. The low R-factor (R₁) of 0.045 indicates a good agreement between the experimental data and the refined structural model. From this data, one could precisely determine all bond lengths and angles. A key finding would be the dihedral angle between the pyridine and phenyl rings, which is likely to be non-planar, similar to related structures. This conformation is crucial for understanding how the molecule might fit into a protein's binding pocket. Furthermore, the analysis would reveal any intermolecular interactions, such as C-H···O or C-H···N hydrogen bonds, or π-π stacking interactions between the aromatic rings, which dictate the crystal packing.

Conclusion: The Indispensable Role of X-ray Crystallography

In the rigorous landscape of modern drug discovery and development, ambiguity is a liability. X-ray crystallography provides an unparalleled level of structural detail, offering an unambiguous and high-resolution picture of a molecule's three-dimensional architecture. While techniques like NMR, MS, and FTIR are essential for a comprehensive characterization, providing complementary information about the molecule in solution, its mass, and its functional groups, single-crystal X-ray diffraction remains the gold standard for elucidating the solid-state structure. For a molecule with the potential of this compound, the insights gained from its crystal structure are not merely academic; they are foundational to understanding its behavior and unlocking its therapeutic promise.

References

  • American Chemical Society. (n.d.). Requirements for Depositing X-Ray Crystallographic Data. ACS Paragon Plus. Retrieved from [Link]

  • Anonymous. (n.d.). Comparison of NMR and X-ray crystallography. Retrieved from [Link]

  • Creative BioMart. (n.d.). X-ray Crystallography. Retrieved from [Link]

  • Fiveable. (2025, August 15). Single crystal X-ray diffraction. Crystallography Class. Retrieved from [Link]

  • Creative Biostructure. (n.d.). Comparison of X-ray Crystallography, NMR and EM. Retrieved from [Link]

  • Mora, A. J., et al. (2014). Design and synthesis of methyl 2-{[4-phenyl-5-(pyridin-2-yl)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.